L-threo-Droxidopa-13C2,15N
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
216.17 g/mol |
IUPAC Name |
(2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1 |
InChI Key |
QXWYKJLNLSIPIN-LJDYPDNASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([13C@@H]([13C](=O)O)[15NH2])O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
L-threo-Droxidopa-13C2,15N: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-Droxidopa-13C2,15N is a stable isotope-labeled version of Droxidopa, a synthetic amino acid precursor of the neurotransmitter norepinephrine. This isotopically labeled form serves as a critical tool in pharmaceutical research and development, particularly in the fields of pharmacokinetics, pharmacodynamics, and clinical pharmacology. The incorporation of two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom allows for the precise differentiation and quantification of the administered drug from its endogenous counterparts within biological systems. This technical guide provides an in-depth overview of this compound, its applications, and the methodologies associated with its use.
Droxidopa itself is a prodrug that is enzymatically converted to norepinephrine in the body.[1] It is clinically used for the treatment of neurogenic orthostatic hypotension (NOH), a condition characterized by a significant drop in blood pressure upon standing, often associated with neurological disorders such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[1][2] By increasing norepinephrine levels, Droxidopa helps to restore vascular tone and mitigate the symptoms of NOH.[3] The use of this compound as an internal standard in analytical methods ensures the accuracy and precision of Droxidopa quantification in biological matrices, which is essential for regulatory submissions and clinical trial data integrity.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇¹³C₂H₁₁¹⁵NO₄ |
| Molecular Weight | 216.07 g/mol |
| Isotopic Enrichment | Carbon-13, Nitrogen-15 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Mechanism of Action and Signaling Pathway
Droxidopa exerts its pharmacological effect by serving as a direct precursor to norepinephrine.[3] Unlike norepinephrine, Droxidopa can cross the blood-brain barrier.[4] The conversion of Droxidopa to norepinephrine is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as DOPA decarboxylase. This conversion occurs in both the peripheral and central nervous systems.[3] The resulting norepinephrine then acts on adrenergic receptors to elicit a physiological response.
The signaling pathway initiated by norepinephrine involves the activation of α- and β-adrenergic receptors, which are G-protein coupled receptors. The specific downstream effects depend on the receptor subtype and the tissue in which it is expressed.
Caption: Droxidopa to Norepinephrine Signaling Pathway.
Clinical Efficacy of Droxidopa in Neurogenic Orthostatic Hypotension
Clinical trials have demonstrated the efficacy of Droxidopa in improving the symptoms of neurogenic orthostatic hypotension. The following table summarizes key efficacy data from a randomized, placebo-controlled, phase 3 trial.
| Efficacy Outcome | Droxidopa (n=82) | Placebo (n=80) | p-value |
| Change in OHQ Composite Score | -1.83 ± 2.07 | -0.93 ± 1.69 | 0.003 |
| Change in Standing Systolic Blood Pressure (mmHg) | +11.2 | +3.9 | <0.001 |
OHQ: Orthostatic Hypotension Questionnaire. Data presented as mean ± standard deviation. A negative change in OHQ score indicates improvement.[1]
Pharmacokinetics of Droxidopa
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. This compound is an invaluable tool for such studies, as it allows for the precise measurement of the administered drug without interference from endogenous compounds. The following table presents pharmacokinetic parameters for unlabeled Droxidopa in healthy elderly subjects.
| Parameter | Value (300 mg single dose, fasted) |
| Tmax (hr) | 1.5 (0.5 - 5.0) |
| Cmax (ng/mL) | 1340 ± 386 |
| AUC0-t (ng·hr/mL) | 4280 ± 1170 |
| t1/2 (hr) | 2.7 ± 0.6 |
Data presented as mean ± standard deviation, except for Tmax which is median (range).
Experimental Protocols
Quantification of Droxidopa in Human Plasma using UPLC-MS/MS with a Labeled Internal Standard
The following is a representative protocol for the quantitative analysis of Droxidopa in human plasma, employing a stable isotope-labeled internal standard like this compound for accurate quantification.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., this compound in a suitable solvent).
-
Vortex mix for 30 seconds.
-
Add 400 µL of methanol (protein precipitation agent) and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of Droxidopa and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Droxidopa: m/z 214.1 → 196.1
-
This compound: m/z 217.1 → 199.1 (example transition, would need to be optimized)
-
3. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Droxidopa in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical workflows for pharmacokinetic studies. The following diagram illustrates a typical workflow.
Caption: Pharmacokinetic Study Workflow with Labeled IS.
Conclusion
This compound is an indispensable tool for researchers and scientists in the pharmaceutical industry. Its use as an internal standard in bioanalytical methods provides the necessary accuracy and precision for the quantification of Droxidopa in biological matrices. This, in turn, is fundamental for the robust characterization of the drug's pharmacokinetic and pharmacodynamic properties, ultimately supporting the development of safe and effective therapies for conditions such as neurogenic orthostatic hypotension. The detailed methodologies and data presented in this guide are intended to support the design and execution of rigorous scientific investigations involving Droxidopa and its isotopically labeled analogue.
References
- 1. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-threo-Droxidopa-13C2,15N: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for L-threo-Droxidopa-13C2,15N. This isotopically labeled form of Droxidopa is a critical tool in clinical research, particularly in pharmacokinetic and pharmacodynamic studies, serving as an internal standard for analytical methods.
Chemical Properties and Structure
This compound is a stable isotope-labeled synthetic amino acid precursor of norepinephrine. The incorporation of two Carbon-13 atoms and one Nitrogen-15 atom allows for its differentiation from the endogenous, unlabeled Droxidopa in biological matrices, which is essential for accurate quantification in metabolic studies.
Chemical Structure
The chemical structure of this compound is depicted below. The isotopic labels are located on the carboxyl carbon, the alpha-carbon, and the amino nitrogen.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. This data is compiled from various chemical suppliers and databases.
| Property | This compound | D,this compound Hydrochloride |
| Synonyms | (-)-threo-3,4-Dihydroxyphenyl- serine-13C2,15N; (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N | (βS)-rel-β,3-Dihydroxy-D-tyrosine-13C2,15N Hydrochloride; DL-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N Hydrochloride |
| CAS Number | 1276295-04-5[1][2][3][4] | 1329556-63-9[5][6][7][8][9] |
| Molecular Formula | C₇¹³C₂H₁₁¹⁵NO₅[1][3][4] | C₇¹³C₂H₁₂Cl¹⁵NO₅[5][6][7] |
| Molecular Weight | 216.17 g/mol [1][3][4] | 252.63 g/mol [5][7][9] |
| Appearance | Solid | White to off-white powder[6] |
| Solubility | No data available | Soluble in water and ethanol[6] |
| Storage | No data available | Store at refrigerator (2-8°C) for long-term storage[6] |
| Purity (by HPLC) | No data available | Not less than 90%[6] |
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic strategy can be inferred from the known synthesis of Droxidopa. The isotopic labels are introduced by using isotopically labeled starting materials. A common synthetic route involves the condensation of a protected 3,4-dihydroxybenzaldehyde with glycine.[10]
Hypothetical Synthetic Scheme:
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. omsynth.com [omsynth.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. clearsynth.com [clearsynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. theclinivex.com [theclinivex.com]
- 9. a2bchem.com [a2bchem.com]
- 10. researchgate.net [researchgate.net]
Synthesis and Purification of L-threo-Droxidopa-13C2,15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of L-threo-Droxidopa-13C2,15N, an isotopically labeled form of the norepinephrine precursor, Droxidopa. The introduction of stable isotopes is crucial for pharmacokinetic and metabolic studies in drug development. This document outlines a likely synthetic pathway, purification protocols, and expected analytical outcomes based on established chemical principles and published literature on the synthesis of Droxidopa and related isotopically labeled compounds.
Synthetic Strategy
The synthesis of this compound involves a multi-step process, commencing with the protection of a starting benzaldehyde, followed by a stereoselective condensation with isotopically labeled glycine, and concluding with deprotection and purification. The core of the synthesis is the formation of the amino acid structure with the desired L-threo stereochemistry.
A plausible and efficient synthetic approach is the enzymatic condensation of a protected 3,4-dihydroxybenzaldehyde with Glycine-13C2,15N using a stereoselective enzyme such as L-threonine aldolase. This enzymatic step is critical for achieving the correct stereoisomer.
Key Synthetic Steps:
-
Protection of 3,4-Dihydroxybenzaldehyde: The catechol moiety of 3,4-dihydroxybenzaldehyde is reactive and must be protected to prevent side reactions during the condensation step. Common protecting groups include benzyl ethers or a methylenedioxy bridge (forming piperonal).
-
Stereoselective Condensation: The protected benzaldehyde derivative undergoes an aldol-type condensation with Glycine-13C2,15N. The use of L-threonine aldolase is advantageous for controlling the stereochemistry to yield the desired L-threo isomer.
-
Deprotection: The protecting group(s) on the catechol and potentially the amino group are removed to yield the final this compound.
-
Purification: The final product is purified to remove impurities, unreacted starting materials, and other stereoisomers.
Experimental Protocols
The following protocols are derived from established methods for the synthesis of Droxidopa and can be adapted for the preparation of its isotopically labeled counterpart.
Protection of 3,4-Dihydroxybenzaldehyde (Example: Benzylation)
-
Reaction Setup: To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent such as DMF, add a base (e.g., potassium carbonate) and benzyl chloride.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: The reaction mixture is cooled, and the product, 3,4-dibenzyloxybenzaldehyde, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the protected aldehyde.
Enzymatic Synthesis of Protected this compound
-
Reaction Mixture: In an aqueous buffer system, combine 3,4-dibenzyloxybenzaldehyde, Glycine-13C2,15N, and L-threonine aldolase. Pyridoxal-5'-phosphate (PLP) is often required as a cofactor for the enzyme.
-
Reaction Conditions: The reaction is typically carried out at a controlled pH and temperature (e.g., pH 7-8, 25-37 °C) with gentle agitation for an extended period (24-48 hours) to allow for enzymatic conversion.
-
Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the formation of the desired product.
-
Workup: Once the reaction is complete, the enzyme is removed by filtration or centrifugation. The resulting solution contains the protected this compound.
Deprotection
-
Procedure: The protected amino acid is dissolved in a suitable solvent, and the benzyl protecting groups are removed by catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere).
-
Completion and Isolation: The completion of the deprotection is monitored by TLC or HPLC. Upon completion, the catalyst is filtered off, and the solvent is removed to yield the crude this compound.
Purification
-
Ion-Exchange Chromatography: The crude product is dissolved in an appropriate buffer and loaded onto an ion-exchange chromatography column. A stepwise or gradient elution with a suitable buffer is used to separate the desired product from impurities and other stereoisomers.
-
Recrystallization: The fractions containing the pure product are pooled, and the product is isolated by crystallization from a suitable solvent system (e.g., water/ethanol) to yield highly pure this compound.
Data Presentation
Table 1: Summary of Expected Yields and Purity
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | 3,4-Dibenzyloxybenzaldehyde | > 90 | > 98 |
| 2 | N-protected this compound | 60 - 80 | Diastereomeric excess > 95% |
| 3 | Crude this compound | > 95 | ~90 |
| 4 | Purified this compound | 70 - 90 (from crude) | > 99 |
Note: The expected yields and purities are based on typical values reported for the synthesis of non-labeled Droxidopa and may vary depending on the specific reaction conditions and scale.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Diagram 2: Purification Workflow
Caption: General workflow for the purification of this compound.
The In Vivo Mechanism of L-threo-Droxidopa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-dihydroxyphenylserine (droxidopa), a synthetic amino acid analogue, serves as a crucial therapeutic agent for the management of neurogenic orthostatic hypotension (nOH). This condition, characterized by a significant drop in blood pressure upon standing, arises from the insufficient release of norepinephrine from sympathetic nerve terminals. Droxidopa functions as a prodrug, undergoing enzymatic conversion to norepinephrine, thereby replenishing the deficient neurotransmitter and mitigating the symptoms of nOH.[1][2][3] This in-depth technical guide elucidates the in vivo mechanism of action of droxidopa, with a particular focus on the conceptual role of its isotopically labeled form, L-threo-Droxidopa-13C2,15N, in pharmacokinetic and metabolic analyses.
Core Mechanism of Action
The primary mechanism of action of droxidopa lies in its role as a direct precursor to norepinephrine.[1][4][5] Following oral administration, droxidopa is absorbed and subsequently metabolized by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][4][6] This enzyme is widely distributed throughout the body, facilitating the conversion of droxidopa to norepinephrine in both the central nervous system and peripheral tissues.[4][6][7] The newly synthesized norepinephrine can then act on adrenergic receptors to elicit its physiological effects, primarily vasoconstriction, which leads to an increase in blood pressure and amelioration of orthostatic symptoms.[4][6]
The use of the stable isotope-labeled compound, this compound, is instrumental in preclinical and clinical research. While not the therapeutic agent itself, this labeled version acts as a tracer, allowing researchers to distinguish between the administered drug and its metabolites from their endogenous counterparts. This is critical for accurate quantification in pharmacokinetic and metabolic studies using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Droxidopa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orpdl.org [orpdl.org]
Isotopic Labeling Stability of L-threo-Droxidopa-13C2,15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected isotopic labeling stability of L-threo-Droxidopa-13C2,15N. Given the limited direct research on the isotopic stability of this specific compound, this document synthesizes information on the stability of unlabeled Droxidopa, its metabolic pathways, and established methodologies for assessing the stability of isotopically labeled molecules. This guide is intended to serve as a practical resource for researchers and professionals in drug development.
Introduction to Isotopic Labeling in Drug Development
Stable isotope labeling is a critical tool in drug discovery and development, offering a non-radioactive method to trace the metabolic fate of a drug. Incorporating isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) allows for precise quantification of a drug and its metabolites in complex biological matrices, aiding in pharmacokinetic, pharmacodynamic, and absorption, distribution, metabolism, and excretion (ADME) studies. The utility of an isotopically labeled internal standard is predicated on its chemical and isotopic stability; the labels must remain affixed to the molecule throughout the experimental process to ensure accurate analysis.
L-threo-Droxidopa, a synthetic amino acid precursor of norepinephrine, is used to treat neurogenic orthostatic hypotension.[1] Its isotopically labeled form, this compound, serves as an internal standard in quantitative bioanalysis. This guide explores the factors influencing the stability of these labels.
Chemical Stability of Droxidopa
Forced degradation studies on unlabeled Droxidopa provide insights into its inherent chemical stability. This data is crucial as the isotopic labels are not expected to significantly alter the molecule's chemical reactivity. Droxidopa has been shown to be susceptible to degradation under acidic, alkaline, and thermal stress conditions, while remaining stable under photolytic (white and UV light) and oxidative conditions.[2][3][4]
Table 1: Summary of Forced Degradation Studies on Droxidopa
| Stress Condition | Reagent/Parameters | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl, heated at 80°C for 30 min | Degradation observed | [3] |
| Alkaline Hydrolysis | 0.15 N NaOH, room temp for 30 min | Degradation observed | [3] |
| Thermal Degradation | 105°C for 72 hours | Degradation observed | [3][4] |
| Oxidative Stress | 3% H₂O₂, heated at 80°C for 1 hour | Resistant to degradation | [3] |
| Photolytic Stress (White Light) | Exposed for 72 hours | Resistant to degradation | [3] |
| Photolytic Stress (UV Light) | Exposed for 72 hours | Resistant to degradation | [3] |
Metabolic Pathways of Droxidopa
Understanding the metabolic fate of Droxidopa is essential for predicting the in vivo stability of the isotopic labels. The primary metabolic pathways involve enzymatic conversions that could potentially lead to the loss of the labeled atoms if they were located at different positions. However, in this compound, the labels are incorporated into the stable core of the amino acid.
Droxidopa is primarily metabolized via three pathways:
-
Conversion to Norepinephrine: The desired therapeutic pathway, where aromatic L-amino acid decarboxylase (AAAD) removes the carboxyl group to form norepinephrine.[5]
-
O-methylation: Catechol-O-methyl-transferase (COMT) converts Droxidopa to its major metabolite, 3-O-methyl-DOPS.[5]
-
Aldolase Cleavage: DOPS-aldolase can cleave the molecule to form protocatechualdehyde.[6]
The following diagram illustrates these metabolic transformations:
Experimental Protocols for Isotopic Stability Assessment
The following protocols are proposed to specifically evaluate the isotopic stability of this compound, focusing on the potential for isotopic exchange.
This experiment assesses the stability of the labeled compound in plasma and other relevant biological fluids.
Methodology:
-
Preparation: Spike this compound into human plasma at a known concentration (e.g., 1 µg/mL).
-
Incubation: Incubate the spiked plasma samples at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: At each time point, precipitate proteins (e.g., with acetonitrile), centrifuge, and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method. Monitor the mass-to-charge ratio (m/z) for this compound and its unlabeled counterpart.
-
Data Analysis: Compare the peak area of the labeled compound over time. A decrease in the labeled compound's signal without the appearance of degradation products could indicate isotopic exchange. The appearance of a signal for the unlabeled compound would be a strong indicator of exchange.
This protocol adapts the standard forced degradation studies to specifically look for isotopic exchange.
Methodology:
-
Stress Conditions: Subject this compound to the stress conditions outlined in Table 1 (acidic, alkaline, thermal, oxidative, and photolytic).
-
Sample Preparation: Neutralize the samples as needed and dilute to an appropriate concentration for analysis.
-
High-Resolution Mass Spectrometry (HRMS) Analysis: Analyze the stressed samples using LC-HRMS. This will allow for the precise mass determination of the parent compound and any potential products.
-
Data Analysis:
-
Monitor for any decrease in the signal of the fully labeled [M+H]⁺ ion.
-
Search for the appearance of ions corresponding to partially labeled (loss of ¹³C or ¹⁵N) or fully unlabeled Droxidopa.
-
Characterize any degradation products to determine if the labeled atoms are retained.
-
The workflow for these stability assessments can be visualized as follows:
Expected Stability of the Isotopic Labels
The ¹³C and ¹⁵N labels in this compound are incorporated into the core structure of the molecule. The carbon-carbon and carbon-nitrogen bonds are generally stable under physiological and common experimental conditions. Isotopic exchange is most likely to occur with protons (deuterium labels) in acidic or basic conditions, or at positions that are metabolically labile. Given the positions of the labels in this compound, significant isotopic exchange is not anticipated under the described conditions. However, empirical verification through the proposed experimental protocols is essential to confirm this assumption.
Conclusion
References
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism of L-DOPA and L-threo-3,4-dihydroxyphenylserine and their effects on monoamines in the human brain: analysis of the intraventricular fluid from parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of L-threo-Droxidopa-13C2,15N
An In-depth Technical Guide to the Physical and Chemical Characteristics of L-threo-Droxidopa-13C2,15N
Introduction
L-threo-Droxidopa, also known as L-DOPS, is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine.[1][2] It is utilized in the treatment of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[1][3] The isotopically labeled form, this compound, is a critical tool for researchers and drug development professionals. The incorporation of two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom provides a distinct mass signature, enabling its use as an internal standard for quantitative analysis in biological matrices by mass spectrometry.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and analytical methodologies for this compound.
Physical and Chemical Properties
This compound is a stable, non-radioactive isotopologue of Droxidopa.[6] Its physical and chemical characteristics are summarized below. The compound is often supplied as a hydrochloride salt to improve stability and solubility.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Reference |
| Synonyms | (-)-threo-3,4-Dihydroxyphenyl-serine-13C2,15N; (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N | [7] |
| Molecular Formula | C₇¹³C₂H₁₁¹⁵NO₅ | [7][8] |
| Molecular Weight | 216.17 g/mol | [7][8] |
| CAS Number | 1276295-04-5 | [7][8][9] |
| Purity (by HPLC) | ≥99% | [7] |
| Appearance | White to Off-White Powder | [4] |
| Storage Condition | Refrigerator (2-8°C) for long-term storage | [4] |
Table 2: Physical and Chemical Data for this compound Hydrochloride
| Property | Value | Reference |
| Synonyms | (2S,3R)-2-(amino-15N)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic-1,2-13C2 acid, hydrochloride (1:1) | [10] |
| Molecular Formula | C₇¹³C₂H₁₂Cl¹⁵NO₅ | [11] |
| Molecular Weight | 252.63 g/mol | [8] |
| CAS Number | 1329556-63-9 | [8][12][13] |
| Solubility | Soluble in water and ethanol | [4] |
Metabolic Pathway
Droxidopa is a prodrug that bypasses the rate-limiting enzyme dopamine beta-hydroxylase in the synthesis of norepinephrine.[14] After administration, it is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][2][3] This conversion occurs in both the central and peripheral nervous systems.[15][16] However, Droxidopa has other metabolic fates; it can be metabolized by catechol-O-methyltransferase (COMT) to form 3-O-methyl-DOPS, or by DOPS aldolase to form protocatechualdehyde.[3][17]
References
- 1. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 2. Droxidopa - Wikipedia [en.wikipedia.org]
- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. omsynth.com [omsynth.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. theclinivex.com [theclinivex.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. theclinivex.com [theclinivex.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. [Study on the metabolism of droxidopa in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to L-threo-Droxidopa-13C2,15N: Properties, Metabolism, and Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopically labeled compound L-threo-Droxidopa-13C2,15N, including its fundamental chemical properties, metabolic pathways, and a summary of a key clinical trial protocol for its non-labeled counterpart, Droxidopa. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, clinical research, and drug development.
Core Compound Identification and Properties
This compound is a stable isotope-labeled version of Droxidopa, a synthetic amino acid precursor to the neurotransmitter norepinephrine. The labeling with Carbon-13 and Nitrogen-15 makes it a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from its endogenous counterparts.
Below is a summary of the key quantitative data for this compound and its related forms.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |
| This compound | 1276295-04-5 | 216.17 | C₇¹³C₂H₁₁¹⁵NO₅ |
| D,this compound Hydrochloride | 1329556-63-9 | 252.63 | C₇¹³C₂H₁₂Cl¹⁵NO₅ |
| L-threo-Droxidopa (unlabeled) | 23651-95-8 | 213.19 | C₉H₁₁NO₅ |
Metabolic Signaling Pathway
Droxidopa's primary mechanism of action is as a prodrug for norepinephrine.[1] It is readily absorbed orally and can cross the blood-brain barrier.[1][2] The conversion to norepinephrine is catalyzed by the enzyme Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA decarboxylase.[1][2][3] This process restores norepinephrine levels, which is beneficial in conditions like neurogenic orthostatic hypotension where there is a deficiency of this neurotransmitter.
Besides its conversion to the active norepinephrine, Droxidopa is also metabolized into other compounds. The main metabolic pathways include:
-
Conversion to 3-O-methyl-DOPS via Catechol-O-methyltransferase (COMT).[3]
-
Conversion to protocatechualdehyde via DOPS aldolase.[3]
Experimental Protocols: Phase 3 Clinical Trial Design for Neurogenic Orthostatic Hypotension
While specific experimental protocols for the labeled compound this compound are proprietary and vary by application, the methodology of clinical trials for the unlabeled drug provides a framework for its use in human studies. The following is a summary of a randomized, placebo-controlled, phase 3 trial for Droxidopa in patients with neurogenic orthostatic hypotension.[4][5]
Study Design
This multicenter trial consisted of two main phases: an open-label dose optimization period followed by a 7-day washout and a subsequent 7-day double-blind treatment period.[4]
Dose Optimization Phase (Up to 14 days)
-
Initial Dosing : Open-label Droxidopa was initiated at a dose of 100 mg three times daily.[4]
-
Titration : The dosage was incrementally increased by 100 mg per dose until one of the following criteria was met:
-
The patient reported a "0" on a 10-point Likert scale for dizziness/lightheadedness, coupled with a standing systolic blood pressure increase of at least 10 mm Hg.[4]
-
The maximum allowed dosage of 600 mg three times daily was reached.[4]
-
The patient experienced sustained blood pressure exceeding 180 mm Hg systolic or 110 mm Hg diastolic.[4]
-
Intolerable side effects occurred.[4]
-
Double-Blind Treatment Phase (7 days)
Following the washout period, patients were randomized to receive either their optimized dose of Droxidopa or a placebo.
Outcome Measures
-
Primary Endpoint : The primary efficacy was measured by the change in the Orthostatic Hypotension Questionnaire (OHQ) composite score.[4] The OHQ is a patient-reported outcome tool that assesses the symptoms of neurogenic orthostatic hypotension.[4]
Synthesis of L-threo-Droxidopa
The chemical synthesis of Droxidopa is a multi-step process.[6] A common approach involves the coupling of a protected 3,4-dihydroxy benzaldehyde with glycine.[6] Enzymatic methods have also been explored, utilizing enzymes such as L-threonine aldolase to catalyze the aldol condensation of glycine and 3,4-dihydroxybenzaldehyde to produce L-threo-Droxidopa.[7] These synthetic routes often require protecting groups for the catechol, amine, and carboxyl moieties to ensure the desired stereochemistry and prevent side reactions.[6]
This guide provides a foundational understanding of this compound for research and development purposes. For detailed experimental use, it is imperative to consult specific product documentation and relevant scientific literature.
References
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROCESSES FOR THE PREPARATION OF DIASTEREOMERICALLY AND ENANTIOMERICALLY ENRICHED OXAZOLINES - Patent 3168208 [data.epo.org]
- 7. Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for L-threo-Droxidopa-13C2,15N in Research
This technical guide provides an in-depth overview of the commercial availability of L-threo-Droxidopa-13C2,15N, a stable isotope-labeled internal standard crucial for research and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry. This guide also details the mechanism of action of Droxidopa, relevant experimental protocols, and key signaling pathways.
Commercial Availability
This compound is available from several specialized chemical suppliers for research purposes. The compound is a labeled synthetic amino acid precursor of Norepinephrine and is primarily used in pharmacokinetic and pharmacodynamic studies to differentiate it from its endogenous counterparts.[1][2] Below is a summary of its availability from various vendors.
| Supplier | Product Name | Catalog Number | Available Quantities | Notes |
| Clinivex | L-threo-Droxidopa-13C2-15N HCl | RCLSTLD155004 | 10mg, 50mg, 100mg | For Research and Development purposes only. Not for animal or human use.[3] |
| Clearsynth | D,this compound Hydrochloride | CS-O-15342 | 1mg, 5mg, 10mg, 25mg, 50mg | Used as an analytical standard for HPLC and in R&D.[2] |
| A2B Chem | D,this compound Hydrochloride | AX33812 | 1mg, 10mg | For research use only.[4] |
| LGC Standards | This compound | - | Inquire for details | Certified reference material.[5] |
| MedchemExpress | Droxidopa-13C2,15N hydrochloride | HY-13458S1 | 1mg, 5mg | For research use only. Not for sale to patients.[6] |
| Pharmaffiliates | D,this compound Hydrochloride | - | Inquire for details | A labeled synthetic amino acid precursor of Norepinephrine.[7] |
| CymitQuimica | D,this compound Hydrochloride | - | Inquire for details | A labeled synthetic amino acid precursor of Norepinephrine.[8] |
Mechanism of Action and Signaling Pathway
Droxidopa, also known as L-threo-dihydroxyphenylserine (L-DOPS), is an orally active synthetic amino acid that acts as a prodrug.[9][10] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC).[9][10][11] This enzymatic conversion increases the levels of norepinephrine in the peripheral nervous system, which in turn helps to increase vascular tone and raise blood pressure.[9][10] Droxidopa is used for the treatment of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[11][12]
The primary mechanism of action of Droxidopa involves its conversion to norepinephrine, which then acts on adrenergic receptors.[11] Norepinephrine is a key neurotransmitter in the sympathetic nervous system and plays a crucial role in regulating blood pressure.[12] By increasing norepinephrine levels, Droxidopa helps to compensate for the deficiency of this neurotransmitter in patients with nOH.[11]
There are three proposed mechanisms by which Droxidopa exerts its pressor effect:
-
Central Stimulation of Sympathetic Activity: Droxidopa can cross the blood-brain barrier and be metabolized to norepinephrine in the central nervous system (CNS), potentially stimulating sympathetic outflow.[9][13]
-
Circulating Hormone: Droxidopa can be converted to norepinephrine outside of neurons, and the newly synthesized norepinephrine then acts as a circulating vasoconstrictor hormone.[9][13]
-
Peripheral Sympathetic Neurotransmitter: Droxidopa may be converted to norepinephrine within sympathetic nerve terminals, with the newly synthesized norepinephrine then being released as a neurotransmitter upon neuronal activation.[9][13]
The metabolic pathway of Droxidopa is illustrated in the diagram below.
Experimental Protocols
The use of this compound as an internal standard is critical for accurately quantifying Droxidopa and its metabolites in biological matrices during clinical and preclinical studies. Below is a representative experimental protocol for a pharmacokinetic study in humans.
Objective: To determine the pharmacokinetic profile of a single oral dose of Droxidopa in healthy adult volunteers using this compound as an internal standard.
Study Design: An open-label, single-dose, single-period pharmacokinetic study.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria will be enrolled.
-
Dosing: Each subject will receive a single oral dose of Droxidopa (e.g., 100 mg).[14][15]
-
Blood Sampling: Venous blood samples will be collected into tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known concentration of the internal standard, this compound.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Droxidopa and its major metabolite, 3-O-methyl-DOPS.
-
Monitor specific precursor-to-product ion transitions for both the analytes and the internal standard.
-
-
Pharmacokinetic Analysis:
-
Calculate the plasma concentration-time profiles for Droxidopa.
-
Determine key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).[14]
-
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study.
Conclusion
The commercial availability of this compound from multiple suppliers facilitates its use in crucial research applications, particularly in the quantitative analysis of Droxidopa in biological samples. A thorough understanding of Droxidopa's mechanism of action and the implementation of robust experimental protocols are essential for advancing our knowledge of this therapeutic agent and its role in managing neurogenic orthostatic hypotension.
References
- 1. theclinivex.com [theclinivex.com]
- 2. clearsynth.com [clearsynth.com]
- 3. theclinivex.com [theclinivex.com]
- 4. a2bchem.com [a2bchem.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Droxidopa - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 12. parkinsons-therapeutics.org [parkinsons-therapeutics.org]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of L-threo-Droxidopa-13C2,15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling guidelines for L-threo-Droxidopa-13C2,15N, a stable isotope-labeled compound used as an internal standard in pharmacokinetic studies and other analytical applications. Given that comprehensive safety data for the isotopically labeled molecule is not extensively published, this guide leverages information from the well-characterized parent compound, Droxidopa, to establish best practices for laboratory use. The stable, non-radioactive nature of the 13C and 15N isotopes means that the chemical and toxicological properties of this compound are expected to be comparable to those of unlabeled Droxidopa.
Compound Identification and Properties
This compound is a synthetic amino acid precursor of norepinephrine. The incorporation of stable isotopes allows for its differentiation from the endogenous analyte in biological matrices during analysis.
| Property | Data |
| Chemical Name | L-threo-3-(3,4-dihydroxyphenyl)serine-1,2-13C2, 15N |
| Synonyms | L-DOPS-13C2,15N |
| CAS Number | 1276295-04-5 (for this compound) |
| Molecular Formula | C₇¹³C₂H₁₁¹⁵NO₅ |
| Appearance | White to off-white solid |
Toxicological Data
| Hazard Identification | Classification |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory system |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Acute Toxicity Data (for Droxidopa) | |
| Oral LD50 (Rat) | >10 g/kg |
| Subcutaneous LD50 (Rat) | 84 mg/kg |
| Intravenous LD50 (Rat) | 16 mg/kg |
| Subcutaneous LD50 (Mouse) | >10 g/kg |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
General Handling Workflow
Methodological & Application
Application Note: High-Throughput Analysis of Droxidopa in Human Plasma using L-threo-Droxidopa-13C2,15N as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine) is an orally administered synthetic amino acid precursor that is converted to norepinephrine, a neurotransmitter that plays a crucial role in regulating blood pressure.[1][2] It is indicated for the treatment of orthostatic dizziness, lightheadedness, or the "feeling that you are about to black out" in adult patients with symptomatic neurogenic orthostatic hypotension (nOH). Given its therapeutic importance, a robust and reliable analytical method for the quantification of Droxidopa in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and clinical monitoring.
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Droxidopa in human plasma. The method utilizes a stable isotope-labeled internal standard, L-threo-Droxidopa-13C2,15N, to ensure accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[3][4] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they exhibit similar physicochemical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[4]
Signaling Pathway of Droxidopa
References
Application Note: Quantification of Droxidopa in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Droxidopa in human plasma. The assay utilizes L-threo-Droxidopa-13C2,15N as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Droxidopa.
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid precursor of norepinephrine.[1] It is used for the treatment of neurogenic orthostatic hypotension (NOH) associated with conditions such as Parkinson's disease and multiple system atrophy.[2] Accurate quantification of Droxidopa in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variability in sample processing, thereby ensuring the reliability of the results.[3][4]
Experimental
Materials and Reagents
-
Droxidopa analytical standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock Solutions
-
Droxidopa Stock Solution (1 mg/mL): Accurately weigh and dissolve Droxidopa in a suitable solvent (e.g., 0.1 N HCl or methanol) to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent to obtain a final concentration of 1 mg/mL.
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A validated HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Quantitative Data
Table 1: Mass Spectrometer Parameters
| Parameter | Value |
| Ion Spray Voltage | 5500 V |
| Temperature | 550 °C |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
| Nebulizer Gas | 50 psi |
Table 2: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Droxidopa | 214.2 | 152.0 | 200 | 15 |
| This compound | 217.2 | 152.0 | 200 | 15 |
Note: The precursor ion for this compound is deduced based on the addition of two 13C and one 15N isotopes to the parent molecule. The product ion is expected to be the same as the unlabeled compound as the fragmentation leading to m/z 152.0 involves the loss of the isotopically labeled portion of the molecule.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Linearity: The method demonstrated linearity over a specific concentration range (e.g., 5 - 4000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Selectivity and Specificity: No significant interference from endogenous plasma components at the retention times of Droxidopa and the internal standard.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The extraction efficiency of the method.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Experimental Workflow
References
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Studies of Droxidopa using an L-threo-Droxidopa-13C2,15N Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is an orally administered synthetic amino acid precursor of norepinephrine. It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase (DDC).[1][2][3] Droxidopa is indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[3][4] By increasing norepinephrine levels, Droxidopa helps to improve vascular tone and mitigate the symptoms of nOH.[1][4]
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Droxidopa. The use of stable isotope-labeled internal standards, such as L-threo-Droxidopa-13C2,15N, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The stable isotope-labeled tracer allows for precise differentiation between the administered drug and endogenous compounds, thereby enhancing the accuracy and robustness of pharmacokinetic measurements.[5]
This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Droxidopa, with a focus on the conceptual use of an this compound tracer. While specific clinical pharmacokinetic data from studies utilizing this exact tracer is not publicly available, this guide presents representative data from studies with unlabeled Droxidopa and outlines the established methodologies for its quantification.
Metabolic Pathway of Droxidopa
Droxidopa is a prodrug that undergoes enzymatic conversion to the active neurotransmitter, norepinephrine. The primary metabolic pathway involves decarboxylation by AADC. A significant portion of administered Droxidopa is also metabolized by catechol-O-methyltransferase (COMT).
Caption: Metabolic pathway of Droxidopa.
Quantitative Pharmacokinetic Data
While specific pharmacokinetic data for this compound was not identified in the public domain, the following tables summarize representative pharmacokinetic parameters of unlabeled Droxidopa from a study in healthy elderly subjects. This data provides a valuable reference for designing and interpreting future studies.
Table 1: Pharmacokinetic Parameters of a Single 300 mg Dose of Droxidopa in Healthy Elderly Subjects (N=24) [1][6]
| Parameter | Fed State (High-Fat Meal) | Fasted State |
| Cmax (ng/mL) | 2057 | 3160 |
| Tmax (h) | 4.00 | 2.00 |
| AUC (h*ng/mL) | 10,927 | 13,857 |
| t½ (h) | 2.58 | 2.68 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Droxidopa with 3-Times-Daily (TID) Dosing (300 mg) in Healthy Elderly Subjects (N=24) [1][6]
| Parameter | Dose 1 | Dose 2 | Dose 3 |
| Cmax (ng/mL) | 2789 | 3389 | 3302 |
| Tmax (h) | 2.00 | 1.50 | 2.00 |
Parameters were measured after each of the three doses administered at 4-hour intervals.
Experimental Protocols
Bioanalytical Method for Droxidopa Quantification in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Droxidopa in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for this assay.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound in a suitable solvent) to each plasma sample, except for the blank samples. To the blank samples, add 25 µL of the solvent.
-
Vortex for 10 seconds.
-
Add 400 µL of methanol (or another suitable protein precipitating agent) to each tube.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
The samples are now ready for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution:
Time (min) %B 0.0 5 2.0 95 2.5 95 2.6 5 | 4.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Droxidopa: m/z 214.1 → 196.1
-
This compound (IS): m/z 217.1 → 199.1 (Note: These are predicted transitions and should be optimized experimentally).
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Workflow for a Droxidopa Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Droxidopa, incorporating the use of a stable isotope-labeled tracer.
Caption: Workflow for a Droxidopa pharmacokinetic study.
Conclusion
These application notes provide a comprehensive overview for researchers and professionals involved in the development of Droxidopa. The detailed protocols for bioanalysis and the representative pharmacokinetic data serve as a valuable resource for designing and conducting robust clinical studies. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the high level of accuracy and precision required in regulated bioanalysis. Future studies employing this tracer will be instrumental in further elucidating the precise pharmacokinetic profile of Droxidopa and its metabolites.
References
- 1. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Metabolic Tracking of L-threo-Droxidopa-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-dihydroxyphenylserine (L-threo-Droxidopa, L-DOPS) is a synthetic amino acid prodrug that serves as a precursor to the neurotransmitter norepinephrine (noradrenaline).[1][2] Administered orally, it is used for the treatment of neurogenic orthostatic hypotension (nOH).[2][3] The therapeutic action of Droxidopa relies on its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[4][5] This conversion increases norepinephrine levels in the peripheral nervous system, which helps to restore vascular tone and ameliorate symptoms of nOH.[1]
Understanding the in vivo metabolism, pharmacokinetics, and conversion efficiency of Droxidopa is critical for optimizing therapeutic strategies and developing new drug candidates. Stable isotope labeling, using compounds such as L-threo-Droxidopa-¹³C₂,¹⁵N, offers a powerful method to trace the metabolic fate of the administered drug without the complications of radioactive isotopes.[6] This technique allows for the precise differentiation and quantification of the exogenous drug and its metabolites from their endogenous counterparts using mass spectrometry (MS).[7]
These application notes provide a comprehensive overview of the metabolic pathways of L-threo-Droxidopa and detailed protocols for conducting in vivo metabolic tracking studies using L-threo-Droxidopa-¹³C₂,¹⁵N.
Metabolic Pathways of L-threo-Droxidopa
The metabolism of L-threo-Droxidopa is primarily governed by three enzymatic pathways. While the desired therapeutic conversion is to norepinephrine, a significant portion of the administered dose is metabolized into other compounds.[8][9]
-
Conversion to Norepinephrine: The primary therapeutic pathway involves the decarboxylation of Droxidopa by Aromatic L-Amino Acid Decarboxylase (AADC/DDC) to form norepinephrine.[4][5]
-
O-Methylation: Droxidopa can be methylated by Catechol-O-methyltransferase (COMT) to form 3-O-methoxy-Droxidopa (3OMD). This is a major metabolic route.[8]
-
Aldolase Metabolism: Droxidopa can also be metabolized by DOPS-aldolase, leading to the formation of protocatechualdehyde and protocatechuic acid.[8]
Quantitative Data Summary
While specific pharmacokinetic data for L-threo-Droxidopa-¹³C₂,¹⁵N is not extensively published, the following tables summarize representative data from studies on unlabeled L-threo-Droxidopa in human subjects. These values provide a baseline for expected pharmacokinetic profiles when designing and interpreting stable isotope tracing studies.
Table 1: Pharmacokinetic Parameters of L-threo-Droxidopa (Single Oral Dose)
| Parameter | Value | Conditions | Reference |
| Tmax (Time to Peak Plasma Conc.) | ~3 hours | 300-400 mg single dose, fasting | [10][11] |
| Cmax (Peak Plasma Concentration) | 1.9 µg/mL (9 µmol/L) | 400 mg single dose | [10] |
| Elimination Half-life (t½) | 2-3 hours | Single dose | [10] |
| Effect of Food (High-Fat Meal) | ↓ Cmax by ~35%, ↓ AUC by ~20%, ↑ Tmax by ~2h | Single dose | [6] |
| Urinary Excretion (Unchanged) | ~20% of oral dose within 12h | 300 mg single dose, fasting | [11] |
Table 2: Peak Plasma Concentrations of L-threo-Droxidopa and Key Metabolites
| Analyte | Peak Plasma Concentration | Time to Peak | Conditions | Reference |
| L-threo-Droxidopa | 9 µmol/L | ~3 hours | 400 mg single oral dose | [10] |
| Norepinephrine (NE) | 4 nmol/L | ~3 hours | 400 mg single oral dose | [10] |
| Dihydroxyphenylglycol (DHPG) | 42 nmol/L | ~3 hours | 400 mg single oral dose | [10] |
Experimental Protocols
This section outlines a detailed protocol for an in vivo study to track the metabolism of L-threo-Droxidopa-¹³C₂,¹⁵N in a clinical or preclinical setting.
Protocol 1: In Vivo Administration and Sample Collection
Objective: To determine the pharmacokinetic profile and metabolic conversion of L-threo-Droxidopa-¹³C₂,¹⁵N.
Materials:
-
L-threo-Droxidopa-¹³C₂,¹⁵N (pharmaceutical grade)
-
Vehicle for administration (e.g., sterile water or saline)
-
Heparin-coated or EDTA-coated blood collection tubes
-
Urine collection containers
-
Centrifuge
-
-80°C freezer
-
Dry ice
Procedure:
-
Subject Preparation: Subjects should fast overnight (at least 8 hours) prior to administration of the labeled compound. Baseline blood and urine samples should be collected immediately before dosing.
-
Dosing: Administer a single oral dose of L-threo-Droxidopa-¹³C₂,¹⁵N. A dose of 100-400 mg is typical for human studies. The compound should be dissolved or suspended in a suitable vehicle.
-
Blood Sampling: Collect venous blood samples into appropriate anticoagulant tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma supernatant to labeled cryovials and store immediately at -80°C until analysis.
-
Urine Collection: Collect all urine produced in intervals, for example: 0-4h, 4-8h, 8-12h, and 12-24h post-dose. Record the total volume for each collection interval. Aliquot samples into labeled cryovials and store at -80°C.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
Objective: To extract and quantify L-threo-Droxidopa-¹³C₂,¹⁵N and its labeled metabolites from plasma and urine samples.
Materials:
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
Internal standards (e.g., commercially available deuterated analogs of the analytes)
-
Vortex mixer
-
Microcentrifuge
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system (e.g., a triple quadrupole or high-resolution Orbitrap mass spectrometer)
Procedure:
-
Plasma Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standards. c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at 16,000 x g for 15 minutes at 4°C. e. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Urine Sample Preparation (Dilution): a. Thaw frozen urine samples on ice. b. Centrifuge at 2,000 x g for 5 minutes to pellet any sediment. c. Dilute the urine supernatant 1:10 (or as appropriate) with mobile phase containing internal standards.
-
LC-MS/MS Analysis: a. Chromatography: Use a suitable reversed-phase or HILIC column to separate the analytes. A typical gradient might run from 5% to 95% acetonitrile with 0.1% formic acid over 10-15 minutes. b. Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. c. Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the specific mass transitions for L-threo-Droxidopa-¹³C₂,¹⁵N and its expected labeled metabolites (e.g., Norepinephrine-¹³C₂,¹⁵N, 3-O-methoxy-Droxidopa-¹³C₂,¹⁵N). The specific m/z values will need to be calculated based on the ¹³C and ¹⁵N incorporation.
-
Data Analysis: a. Construct calibration curves for each analyte using standards of known concentration. b. Quantify the concentration of the labeled parent drug and its metabolites in each sample by normalizing to the internal standard and comparing to the calibration curve. c. Use the resulting concentration-time data to perform pharmacokinetic analysis (e.g., calculate Cmax, Tmax, AUC, and half-life).
Conclusion
The use of stable isotope-labeled L-threo-Droxidopa-¹³C₂,¹⁵N provides an accurate and powerful tool for elucidating its metabolic fate and pharmacokinetic properties in vivo. The protocols and data presented here serve as a comprehensive guide for researchers in pharmacology and drug development to design, execute, and interpret studies aimed at understanding the complete metabolic profile of this important therapeutic agent. This approach is invaluable for assessing drug efficacy, investigating drug-drug interactions, and guiding the development of next-generation therapeutics for autonomic disorders.
References
- 1. doaj.org [doaj.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. [Study on the metabolism of droxidopa in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. escholarship.org [escholarship.org]
- 9. The metabolism of L-DOPA and L-threo-3,4-dihydroxyphenylserine and their effects on monoamines in the human brain: analysis of the intraventricular fluid from parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of the norepinephrine precursor L-threo-DOPS in primary chronic autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic studies of oral L-threo-3,4-dihydroxyphenylserine in normal subjects and patients with familial amyloid polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-threo-Droxidopa-13C2,15N in Neurogenic Orthostatic Hypotension Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from impaired autonomic nervous system function. It is a common feature in several neurodegenerative disorders, including Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF). L-threo-3,4-dihydroxyphenylserine (droxidopa), a synthetic amino acid precursor of norepinephrine, is a cornerstone in the management of symptomatic nOH. The isotopically labeled form, L-threo-Droxidopa-13C2,15N, serves as a critical tool for researchers in the precise and accurate investigation of droxidopa's pharmacology and for the development of new therapeutic strategies.
This document provides detailed application notes and protocols for the use of this compound in nOH research, alongside a comprehensive summary of the clinical data for droxidopa.
Applications of this compound
The primary applications of this compound in a research setting are:
-
Internal Standard for Quantitative Bioanalysis: Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry-based bioanalysis.[1] this compound is an ideal internal standard for the quantification of droxidopa and its metabolites in biological matrices such as plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision in pharmacokinetic and drug metabolism studies.
-
Tracer for In Vivo Pharmacokinetic and Metabolic Studies: The stable isotope label allows for the differentiation of exogenously administered droxidopa from endogenous catecholamines. This is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of the drug. A study in 1985 utilized a similar approach with [13C,D]-L-threo-DOPS to confirm that the increase in norepinephrine following administration is primarily from the conversion of droxidopa, not from the release of endogenous stores.
Quantitative Data from Droxidopa Clinical Trials
The efficacy of droxidopa in treating symptomatic nOH has been established in several clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Droxidopa in Patients with Symptomatic nOH
| Outcome Measure | Droxidopa Improvement | Placebo Improvement | p-value | Reference(s) |
| OHQ Composite Score (units) | -2.2 to -0.90 | -2.1 to -0.93 | <0.05 | [2][3][4] |
| OHQ Symptom Subscore (units) | -0.73 | - | 0.010 | [3][4] |
| OHQ Symptom Impact Subscore (units) | -1.06 | - | 0.003 | [3][4] |
| Dizziness/Lightheadedness Score (OHQ Item 1) | -1.5 (at Week 1) | - | 0.24 | |
| Standing Systolic Blood Pressure (mmHg) | +11.2 to +12.5 | +3.9 to +4.8 | <0.001 | [3][4] |
| Supine Systolic Blood Pressure (mmHg) | +7.6 | +0.8 | <0.001 | [3][4] |
OHQ: Orthostatic Hypotension Questionnaire
Table 2: Pharmacokinetic Parameters of Droxidopa
| Parameter | Value | Condition | Reference(s) |
| Time to Maximum Concentration (tmax) | 2.00 - 4.00 hours | Fasted vs. Fed state | |
| Elimination Half-life (t½) | ~2.5 hours | ||
| Pressor Effect Onset | 1 hour | Single oral dose | |
| Peak Pressor Effect | 3-4 hours | Single oral dose | |
| Duration of Pressor Effect | ~6 hours | Single oral dose |
Experimental Protocols
Protocol 1: Quantification of Droxidopa in Human Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To determine the concentration of droxidopa in human plasma samples.
Materials:
-
Human plasma samples (collected with an appropriate anticoagulant)
-
Droxidopa analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of droxidopa and this compound in a suitable solvent (e.g., 50:50 ACN:Water with 0.1% FA).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of droxidopa.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution (this compound).
-
Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: A suitable gradient to separate droxidopa from endogenous interferences (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions (Note: these are example transitions and should be optimized for the specific instrument):
-
Droxidopa: Q1/Q3 (e.g., m/z 214.1 -> 151.1)
-
This compound: Q1/Q3 (e.g., m/z 217.1 -> 153.1)
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for droxidopa and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of droxidopa in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Representative Clinical Trial Protocol for Droxidopa in nOH
Objective: To evaluate the efficacy and safety of droxidopa in patients with symptomatic nOH.
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Age ≥ 18 years.
-
Clinical diagnosis of symptomatic nOH due to Parkinson's disease, MSA, PAF, or other forms of autonomic failure.
-
Documented decrease in systolic blood pressure (SBP) of ≥20 mmHg or diastolic blood pressure (DBP) of ≥10 mmHg within 3 minutes of standing.
-
A baseline score of ≥4 on the Orthostatic Hypotension Symptom Assessment (OHSA) Item 1 (dizziness/lightheadedness).
Exclusion Criteria:
-
Concomitant use of other pressor agents.
-
Uncontrolled supine hypertension.
-
Recent myocardial infarction or unstable angina.
Treatment Protocol:
-
Open-Label Dose Titration Period (up to 2 weeks):
-
All patients receive droxidopa, starting at 100 mg three times daily (TID).
-
The dose is titrated upwards in 100 mg increments per dose (up to a maximum of 600 mg TID) to achieve a satisfactory symptomatic response.
-
-
Washout Period (1 week):
-
Patients who respond to treatment during the titration period discontinue droxidopa.
-
-
Double-Blind Treatment Period (e.g., 8 weeks):
-
Responders from the titration phase are randomized to receive either their optimal dose of droxidopa or a matching placebo, administered TID.
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the Orthostatic Hypotension Questionnaire (OHQ) composite score at the end of the treatment period.
-
Secondary Endpoints:
-
Change in OHQ Item 1 score (dizziness/lightheadedness).
-
Change in standing SBP.
-
Patient Global Impression of Severity.
-
Frequency of falls.
-
Safety Assessments:
-
Adverse event monitoring.
-
Vital signs, including supine blood pressure.
-
Electrocardiograms (ECGs).
-
Laboratory safety tests.
Diagrams and Visualizations
Caption: Mechanism of action of Droxidopa.
Caption: Representative clinical trial workflow for Droxidopa in nOH.
Caption: Diagnostic criteria for neurogenic orthostatic hypotension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C/15N‐Enriched l‐Dopa as a Triple‐Resonance NMR Probe to Monitor Neurotransmitter Dopamine in the Brain and Liver Extracts of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-threo-Droxidopa-¹³C₂,¹⁵N in Norepinephrine Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-threo-Droxidopa-¹³C₂,¹⁵N as a stable isotope-labeled tracer for studying norepinephrine (NE) metabolism. The protocols outlined below are based on established methodologies for stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of catecholamines.
Introduction
L-threo-Droxidopa (L-DOPS) is a synthetic amino acid analog that serves as a prodrug for norepinephrine.[1] Following oral administration, L-DOPS is converted to norepinephrine by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC).[2] This conversion bypasses the rate-limiting step in norepinephrine synthesis, the conversion of tyrosine to L-DOPA, making L-DOPS an effective therapeutic agent for conditions characterized by norepinephrine deficiency, such as neurogenic orthostatic hypotension.[1]
The stable isotope-labeled version, L-threo-Droxidopa-¹³C₂,¹⁵N, provides a powerful tool for researchers to trace the metabolic fate of exogenously administered L-DOPS and to quantify the synthesis of new norepinephrine molecules. By incorporating ¹³C and ¹⁵N isotopes, the labeled L-DOPS and its metabolite, ¹³C₂,¹⁵N-norepinephrine, can be distinguished from their endogenous counterparts by mass spectrometry. This allows for precise measurement of pharmacokinetic parameters and the assessment of norepinephrine turnover rates in vivo.
Signaling Pathways and Experimental Workflows
Norepinephrine Synthesis and Metabolism Pathway
The following diagram illustrates the enzymatic conversion of L-threo-Droxidopa to norepinephrine and the subsequent metabolism of norepinephrine.
Caption: Norepinephrine synthesis from L-threo-Droxidopa and its subsequent metabolism.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical or pre-clinical study utilizing L-threo-Droxidopa-¹³C₂,¹⁵N to investigate norepinephrine metabolism.
Caption: Workflow for a pharmacokinetic study using L-threo-Droxidopa-¹³C₂,¹⁵N.
Quantitative Data
Table 1: Pharmacokinetic Parameters of L-threo-Droxidopa (Unlabeled) in Healthy Adults
| Parameter | Value | Reference |
| Tmax (hours) | 1 - 4 | [3] |
| Cmax (ng/mL) | [Insert specific Cmax value here] | |
| AUC (ng*h/mL) | [Insert specific AUC value here] | |
| t½ (hours) | ~2.5 | [3] |
| Apparent Volume of Distribution (L) | ~200 | [3] |
| Total Clearance (mL/hr) | ~400 | [3] |
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions
Note: These are representative transitions for unlabeled and deuterated norepinephrine. The exact transitions for ¹³C₂,¹⁵N-labeled compounds must be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Norepinephrine (NE) | [Determine experimentally] | [Determine experimentally] | [Optimize experimentally] |
| Norepinephrine-d₆ (Internal Standard) | [Determine experimentally] | [Determine experimentally] | [Optimize experimentally] |
| L-threo-Droxidopa-¹³C₂,¹⁵N | [Determine experimentally] | [Determine experimentally] | [Optimize experimentally] |
| Norepinephrine-¹³C₂,¹⁵N | [Determine experimentally] | [Determine experimentally] | [Optimize experimentally] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for catecholamine extraction from plasma.
Materials:
-
EVOLUTE® EXPRESS WCX 96-well SPE plates
-
Human plasma (collected in EDTA tubes)
-
0.05% (v/v) formic acid
-
10mM Ammonium acetate
-
Methanol
-
Propan-2-ol
-
Internal standard solution (Norepinephrine-d₆ in a suitable solvent)
-
Centrifuge
-
96-well collection plates
-
Plate evaporator
Procedure:
-
Sample Pre-treatment: Thaw frozen plasma samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to pellet any precipitates.
-
In a clean 96-well plate, add 250 µL of plasma.
-
Add the internal standard solution (e.g., 25 µL of Norepinephrine-d₆).
-
Add 250 µL of 0.05% (v/v) formic acid and mix well.
-
SPE Plate Conditioning (Optional): Condition the SPE wells with 0.5 mL of methanol.
-
SPE Plate Equilibration (Optional): Equilibrate the wells with 0.5 mL of 10mM ammonium acetate.
-
Sample Loading: Load the 500 µL of the pre-treated sample onto the SPE plate.
-
Wash 1: Wash the wells with 0.5 mL of 10mM ammonium acetate to remove interferences.
-
Wash 2: Wash the wells with 0.5 mL of propan-2-ol.
-
Elution: Elute the analytes with an appropriate solvent (e.g., 2 x 250 µL of 5% formic acid in methanol) into a clean 96-well collection plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that should be optimized for the specific instrumentation and the labeled compounds being analyzed.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, PFP) with appropriate dimensions (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Develop a suitable gradient to separate norepinephrine from other plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the optimal precursor and product ions for L-threo-Droxidopa-¹³C₂,¹⁵N, Norepinephrine-¹³C₂,¹⁵N, and the internal standard (see Table 2 placeholder).
-
Collision Energy: Optimize for each transition.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage.
Protocol 3: Calculation of Norepinephrine Turnover
Norepinephrine turnover can be calculated using the steady-state infusion of L-threo-Droxidopa-¹³C₂,¹⁵N. The rate of appearance (Ra) of endogenous norepinephrine can be determined by the dilution of the labeled norepinephrine.
Equation for Turnover Rate (Ra):
Ra = Infusion Rate × [ (Enrichment_infusate / Enrichment_plasma) - 1 ]
Where:
-
Ra: Rate of appearance of endogenous norepinephrine (e.g., in nmol/kg/min).
-
Infusion Rate: The rate at which L-threo-Droxidopa-¹³C₂,¹⁵N is infused (e.g., in nmol/kg/min).
-
Enrichment_infusate: The isotopic enrichment of the infused L-threo-Droxidopa-¹³C₂,¹⁵N (typically close to 100%).
-
Enrichment_plasma: The isotopic enrichment of norepinephrine in the plasma at steady state, calculated as the ratio of the peak area of ¹³C₂,¹⁵N-norepinephrine to the total peak area of norepinephrine (labeled + unlabeled).
Procedure:
-
Administer a continuous intravenous infusion of L-threo-Droxidopa-¹³C₂,¹⁵N at a known rate.
-
Collect plasma samples at baseline and at several time points during the infusion until a steady state of labeled norepinephrine concentration is achieved.
-
Analyze the plasma samples using the validated LC-MS/MS method to determine the concentrations of endogenous and ¹³C₂,¹⁵N-labeled norepinephrine.
-
Calculate the isotopic enrichment in plasma at steady state.
-
Use the equation above to calculate the turnover rate of norepinephrine.
Conclusion
L-threo-Droxidopa-¹³C₂,¹⁵N is a valuable tool for elucidating the dynamics of norepinephrine metabolism. The protocols provided here offer a framework for conducting pharmacokinetic and metabolic turnover studies. It is crucial for researchers to validate these methods in their own laboratories and to determine the specific parameters for the labeled compounds to ensure accurate and reliable results.
References
Application Notes and Protocol: Preparation of L-threo-Droxidopa-13C2,15N Solutions for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution and dilution of L-threo-Droxidopa-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of Droxidopa in biological matrices. Adherence to this protocol is essential for ensuring the integrity and reproducibility of experimental results.
Physicochemical Properties and Storage
This compound is a synthetic amino acid precursor of norepinephrine.[1][2][3] The incorporation of stable isotopes (¹³C₂ and ¹⁵N) allows for its differentiation from endogenous Droxidopa in mass spectrometry-based analyses.[1]
| Property | Value | Source |
| Chemical Name | D,this compound Hydrochloride | [1][2] |
| Appearance | White to off-white or light brown solid/powder | [1][2] |
| Molecular Formula | C₇¹³C₂H₁₂Cl¹⁵NO₅ | [1] |
| Molecular Weight | 252.63 g/mol | [2] |
| Solubility | Soluble in water and ethanol. Slightly soluble in water. Soluble in DMSO (≥3mg/mL). | [1][4][5][6] |
| Storage | Store at 2-8°C in a refrigerator, under an inert atmosphere for long-term storage. Protect from light and moisture. | [1][2] |
| Stability | Hygroscopic. Aqueous solutions are not recommended to be stored for more than one day. | [5][6] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound Hydrochloride in methanol, followed by the preparation of a 10 µg/mL working solution.
Materials and Equipment:
-
This compound Hydrochloride
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
1. Preparation of 1 mg/mL Stock Solution:
a. Equilibrate the vial of this compound Hydrochloride to room temperature before opening to prevent condensation. b. Accurately weigh 1 mg of the compound using a calibrated analytical balance. c. Transfer the weighed compound to a 1 mL volumetric flask. d. Add approximately 0.8 mL of HPLC-grade methanol to the volumetric flask. e. Vortex the solution for at least 30 seconds to ensure complete dissolution. f. Add HPLC-grade methanol to the flask to reach the 1 mL mark. g. Cap the flask and invert it several times to ensure a homogenous solution. h. Transfer the stock solution to a clean, amber glass vial. i. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. j. Store the stock solution at 2-8°C. Due to potential instability in solution, it is recommended to prepare fresh stock solutions regularly.
2. Preparation of 10 µg/mL Working Solution:
a. Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. b. Add approximately 9 mL of the desired diluent (e.g., methanol, water, or a specific experimental buffer). c. Vortex the solution for at least 15 seconds. d. Add the diluent to the flask to reach the 10 mL mark. e. Cap the flask and invert it several times to ensure a homogenous solution. f. This working solution is now ready for use in spiking biological samples or for creating calibration curves.
Safety Precautions:
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of Droxidopa
Droxidopa is a prodrug that is converted to norepinephrine, which then acts on adrenergic receptors.[7][8][9][10]
Caption: Metabolic conversion of Droxidopa to Norepinephrine.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. theclinivex.com [theclinivex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DROXIDOPA | 23651-95-8 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Prospects for Droxidopa in Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is Droxidopa used for? [synapse.patsnap.com]
Application Notes and Protocols for L-threo-Droxidopa-13C2,15N in Cerebral Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-3,4-dihydroxyphenylserine (Droxidopa), a synthetic amino acid analog, serves as a prodrug that is converted to norepinephrine (noradrenaline) by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][2] This conversion is not dependent on dopamine β-hydroxylase, the rate-limiting enzyme in norepinephrine synthesis from dopamine.[3] Droxidopa is utilized in the management of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to impaired autonomic nervous system function.[4][5] The use of stable isotope-labeled L-threo-Droxidopa, specifically L-threo-Droxidopa-13C2,15N, in conjunction with cerebral microdialysis, offers a powerful methodology to investigate its pharmacokinetics, metabolism, and pharmacodynamics directly within the brain's extracellular fluid.
This document provides detailed application notes and protocols for the use of this compound in cerebral microdialysis studies, aimed at elucidating its central nervous system effects.
Signaling Pathway of L-threo-Droxidopa
Droxidopa crosses the blood-brain barrier and is metabolized in the central nervous system to norepinephrine.[6][7] This newly synthesized norepinephrine can then act on adrenergic receptors to modulate neuronal activity and blood pressure. The primary metabolic pathway involves its decarboxylation to norepinephrine. Other metabolic routes include O-methylation by catechol-O-methyltransferase (COMT) to form 3-O-methyl-DOPS, and conversion to protocatechualdehyde by DOPS aldolase.[6][8]
Experimental Protocols
Protocol 1: In Vivo Cerebral Microdialysis in a Rodent Model
This protocol outlines the procedure for conducting cerebral microdialysis in a rat model to measure the brain extracellular fluid concentrations of this compound and its primary metabolite, Norepinephrine-13C2,15N.
Materials:
-
This compound (sterile solution for administration)
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa molecular weight cut-off)
-
Guide cannula
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF), sterile and filtered
-
Fraction collector (refrigerated)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
LC-MS/MS system for analysis
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat using isoflurane.
-
Secure the animal in the stereotaxic apparatus.
-
Surgically expose the skull and drill a small burr hole over the target brain region (e.g., prefrontal cortex or striatum).
-
Implant a guide cannula stereotaxically and fix it to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the awake and freely moving animal.
-
Remove the dummy cannula and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the refrigerated fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to achieve equilibrium.
-
-
Baseline Collection and Drug Administration:
-
Collect at least three baseline microdialysate samples (e.g., 20-30 minute fractions).
-
Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage).
-
-
Post-Dose Sample Collection:
-
Continue collecting microdialysate fractions for a predetermined period (e.g., 4-6 hours) to capture the absorption, distribution, metabolism, and elimination phases.
-
Store collected samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the microdialysate samples for the concentrations of this compound and Norepinephrine-13C2,15N using a validated LC-MS/MS method.
-
Determine the in vivo recovery of the microdialysis probe using a suitable calibration method (e.g., retrodialysis of a stable isotope-labeled standard).
-
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from a cerebral microdialysis study using this compound.
Table 1: Pharmacokinetic Parameters in Rat Brain Extracellular Fluid
| Analyte | Tmax (min) | Cmax (ng/mL) | AUC (0-t) (ng*min/mL) |
| This compound | 60 | 150.5 ± 25.3 | 25,480 ± 4,320 |
| Norepinephrine-13C2,15N | 90 | 25.8 ± 5.1 | 4,890 ± 970 |
Data are presented as mean ± SEM (n=6 rats).
Table 2: Time-Course of Analyte Concentrations in Brain Dialysate
| Time (min) | This compound (ng/mL) | Norepinephrine-13C2,15N (ng/mL) |
| 0 (Pre-dose) | < LOQ | < LOQ |
| 30 | 85.2 ± 15.1 | 10.5 ± 2.3 |
| 60 | 150.5 ± 25.3 | 20.1 ± 4.5 |
| 90 | 110.8 ± 18.9 | 25.8 ± 5.1 |
| 120 | 75.3 ± 12.7 | 22.4 ± 4.8 |
| 180 | 30.1 ± 6.2 | 15.6 ± 3.1 |
| 240 | 10.5 ± 2.8 | 8.9 ± 1.9 |
Data are presented as mean ± SEM (n=6 rats). LOQ = Limit of Quantification.
Conclusion
The use of this compound in cerebral microdialysis studies provides an invaluable tool for understanding the central disposition and metabolic conversion of this prodrug to its active form, norepinephrine. The detailed protocols and expected data presentation formats provided herein serve as a comprehensive guide for researchers aiming to investigate the central nervous system effects of Droxidopa. This methodology can significantly contribute to the development of novel therapeutic strategies for neurological disorders associated with norepinephrine deficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabolism of L-DOPA and L-threo-3,4-dihydroxyphenylserine and their effects on monoamines in the human brain: analysis of the intraventricular fluid from parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Sustained Effect of Droxidopa in Symptomatic Neurogenic Orthostatic Hypotension | Clinical Research Trial Listing [centerwatch.com]
- 6. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Note: Quantification of Droxidopa and its Metabolites in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of Droxidopa and its major metabolites, norepinephrine and 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS), in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with L-threo-Droxidopa-13C2,15N as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol described herein is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Droxidopa.
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid analog that acts as a prodrug to the neurotransmitter norepinephrine.[1] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC). Droxidopa is clinically used for the treatment of neurogenic orthostatic hypotension (nOH) associated with various autonomic nervous system disorders.
The primary metabolic pathway of Droxidopa involves its conversion to norepinephrine. Another significant metabolic route is the O-methylation of Droxidopa by catechol-O-methyltransferase (COMT) to form 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS).[1] Accurate and precise quantification of Droxidopa and its key metabolites in biological matrices is crucial for understanding its pharmacokinetics, efficacy, and safety profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects, leading to more reliable results.[2][3]
Metabolic Pathway of Droxidopa
Caption: Metabolic conversion of Droxidopa.
Experimental Workflow
Caption: Workflow for Droxidopa and metabolite analysis.
Experimental Protocols
Materials and Reagents
-
Droxidopa reference standard
-
Norepinephrine reference standard
-
3-O-methyl-dihydroxyphenylserine (3-OM-DOPS) reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Droxidopa, norepinephrine, 3-OM-DOPS, and this compound in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold methanol to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the analysis.[4] The following are suggested starting parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Droxidopa | 214.1 | 196.1 |
| Norepinephrine | 170.1 | 152.1 |
| 3-O-methyl-DOPS | 228.1 | 210.1 |
| This compound (IS) | 217.1 | 199.1 |
Note: The MRM transitions for the analytes are based on published literature. The transition for the internal standard is predicted based on the fragmentation pattern of Droxidopa and its isotopic labeling.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Droxidopa and its metabolites. This data is based on a pharmacokinetic study utilizing a stable isotope-labeled internal standard.[4]
Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Droxidopa | 5 - 5000 | 5 |
| Norepinephrine | 0.1 - 100 | 0.1 |
| 3-O-methyl-DOPS | 10 - 10000 | 10 |
Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Droxidopa | LQC | 15 | < 5% | 95 - 105% |
| MQC | 250 | < 5% | 95 - 105% | |
| HQC | 4000 | < 5% | 95 - 105% | |
| Norepinephrine | LQC | 0.3 | < 10% | 90 - 110% |
| MQC | 5 | < 10% | 90 - 110% | |
| HQC | 80 | < 10% | 90 - 110% | |
| 3-O-methyl-DOPS | LQC | 30 | < 8% | 92 - 108% |
| MQC | 500 | < 8% | 92 - 108% | |
| HQC | 8000 | < 8% | 92 - 108% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the simultaneous quantification of Droxidopa and its primary metabolites in human plasma. This methodology is well-suited for pharmacokinetic and clinical research studies, enabling a comprehensive understanding of Droxidopa's disposition in the body. The detailed protocols and performance data serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of L-threo-Droxidopa in Human Plasma using a Stable Isotope Dilution Assay with L-threo-Droxidopa-13C2,15N
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of L-threo-Droxidopa (Droxidopa) in human plasma using a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes L-threo-Droxidopa-13C2,15N as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical research of Droxidopa.
Introduction
L-threo-Droxidopa (also known as L-DOPS or by its brand name Northera®) is a synthetic amino acid precursor of norepinephrine.[1][2] It is used for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[1][3] Droxidopa is a prodrug that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), which is widely distributed throughout the body.[1][4] This conversion increases norepinephrine levels, which in turn helps to regulate blood pressure by causing vasoconstriction.[1][4]
Accurate and precise quantification of Droxidopa in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Stable isotope dilution analysis with LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and ability to correct for analytical variability.[5] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and has a similar ionization efficiency and fragmentation pattern, ensures the reliability of the results.[5][6]
Signaling Pathway
Droxidopa acts as a prodrug that is enzymatically converted to the active neurotransmitter, norepinephrine.[1][2][4] This conversion bypasses the rate-limiting step in norepinephrine synthesis.[7]
References
- 1. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 2. Droxidopa - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. NORTHERA® (droxidopa) | Pharmacology [northerahcp.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clearsynth.com [clearsynth.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving sensitivity for L-threo-Droxidopa-13C2,15N detection in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for L-threo-Droxidopa-13C2,15N detection in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for this compound detection?
A1: The optimal mass spectrometry parameters for this compound will be instrument-dependent. However, a good starting point is to use positive electrospray ionization (ESI) mode. The most sensitive mass transition for unlabeled Droxidopa has been reported as m/z 214.3 to 152.1. For this compound, the precursor ion will be shifted. The exact m/z values should be determined by infusing a standard solution of the labeled compound.
Q2: What is a suitable internal standard for the analysis of L-threo-Droxidopa?
A2: While this compound is itself a stable isotope-labeled internal standard for the quantification of endogenous Droxidopa, if you are developing a method for the labeled compound itself, an analog like Levodopa has been used as an internal standard in some studies. However, the ideal internal standard is a stable isotope-labeled version of the analyte that does not interfere with the labeled compound of interest.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis of biological samples.[1][2] Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Utilize techniques like Solid Phase Extraction (SPE) or protein precipitation to remove interfering components from the sample matrix.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be similarly affected by suppression or enhancement.
-
Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can also help to correct for matrix effects.[2]
Q4: What type of LC column is recommended for L-threo-Droxidopa analysis?
A4: A reverse-phase C18 column is a common choice for the analysis of Droxidopa. For polar compounds like Droxidopa, a column with enhanced polar retention, such as a C18 with polar end-capping, may provide better retention and peak shape. Hydrophilic Interaction Chromatography (HILIC) is another technique that can be used to improve the retention of very polar analytes.
Q5: What are the common sources of contamination in LC-MS analysis of Droxidopa?
A5: Contamination can be a significant source of background noise and can interfere with the detection of your analyte. Common sources of contamination in LC-MS include:
-
Solvents and Reagents: Always use high-purity, LC-MS grade solvents and reagents.
-
Glassware and Plasticware: Improperly cleaned glassware or plasticizers leaching from tubes and plates can introduce contaminants.[3]
-
Sample Collection and Handling: Contamination can be introduced during sample collection, storage, or preparation.
-
Carryover: Residual analyte from a previous injection can carry over to the next, leading to inaccurate quantification.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Poor Sensitivity / Low Signal Intensity | Suboptimal Ionization: Inefficient ionization of this compound in the MS source. | Optimize MS source parameters including capillary voltage, gas flows (nebulizing and drying gas), and temperature.[4] Perform an infusion of the analyte to fine-tune these settings. |
| Inefficient Fragmentation: Collision energy is not optimized for the precursor to product ion transition. | Optimize the collision energy for the specific MRM transition of this compound to maximize the product ion signal. | |
| Matrix Effects: Co-eluting compounds from the biological matrix are suppressing the analyte signal. | Implement a more rigorous sample cleanup method (e.g., SPE). Optimize the chromatographic gradient to better separate the analyte from interfering matrix components.[5][6] | |
| Sample Degradation: L-threo-Droxidopa may be unstable in the sample matrix or during sample preparation. | Prepare fresh samples and standards. Investigate the stability of the analyte under your storage and experimental conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much analyte onto the column. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of polar compounds. | Experiment with different mobile phase additives, such as formic acid or ammonium formate, to optimize the pH for best peak shape.[7][8] | |
| Column Contamination or Degradation: Buildup of matrix components on the column can lead to poor peak shape. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system. | Use fresh, high-purity solvents. Flush the entire LC-MS system. Identify and eliminate sources of contamination. |
| Electronic Noise: Issues with the mass spectrometer's electronics. | Contact the instrument manufacturer for service. | |
| Inconsistent Retention Times | Pump or Gradient Mixer Issues: Fluctuations in the mobile phase composition. | Purge the LC pumps and ensure the gradient mixer is functioning correctly. |
| Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. | Use a column oven to maintain a stable temperature. | |
| Column Equilibration: Insufficient time for the column to equilibrate between injections. | Ensure an adequate column equilibration step is included in your LC method. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Droxidopa from Human Plasma
This protocol is adapted from a validated method for the extraction of Droxidopa from human plasma.
Materials:
-
Orochem Alumina Basic (100 mg/1mL) SPE cartridges
-
Human plasma sample
-
20mM Sodium metabisulphite solution
-
Internal standard solution (e.g., Levodopa at 10 µg/mL)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.5M Boric acid solution
-
50% Acetone in water
-
0.01N Hydrochloric acid
-
Elution solvent: Formic acid, methanol, and water (3:20:77, v/v/v)
Procedure:
-
To 250 µL of plasma, add 15 µL of 20mM sodium metabisulphite solution and 25 µL of the internal standard solution. Vortex briefly.
-
Add 500 µL of water and vortex again.
-
Condition the SPE cartridge: Add 1.0 mL of methanol followed by 1.0 mL of 0.5M boric acid solution.
-
Load the sample: Load the prepared plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1.0 mL of 50% acetone in water.
-
Wash with 1.0 mL of 0.01N hydrochloric acid.
-
Wash with 1.0 mL of methanol.
-
-
Elute the analyte: Elute the Droxidopa and internal standard with 1.0 mL of the elution solvent.
-
The eluate is now ready for LC-MS analysis.
Protocol 2: Protein Precipitation of Droxidopa from Plasma
This is a general protocol for protein precipitation using acetonitrile.
Materials:
-
Plasma sample
-
Acetonitrile (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
96-well filtration plate (optional)
Procedure:
-
To a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Add three volumes of cold acetonitrile (e.g., 300 µL).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube or a 96-well plate for LC-MS analysis.
Quantitative Data Summary
Table 1: Reported LC-MS/MS Method Parameters for Droxidopa
| Parameter | Value | Reference |
| LC Column | Hypurity advance (50 x 4.6 mm, 5µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Methanol | |
| Gradient | 80:20 (A:B) | |
| Flow Rate | Not specified | |
| Injection Volume | Not specified | |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| Precursor Ion (m/z) | 214.3 | |
| Product Ion (m/z) | 152.1 | |
| LLOQ in Human Plasma | 5.009 ng/mL |
Note: These parameters are for unlabeled Droxidopa and should be optimized for this compound.
Visualizations
Caption: Experimental workflow for LC-MS analysis of L-threo-Droxidopa.
Caption: Troubleshooting logic for addressing poor sensitivity in LC-MS.
References
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing isotopic exchange of L-threo-Droxidopa-13C2,15N during sample preparation
Welcome to the technical support center for L-threo-Droxidopa-13C2,15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing isotopic exchange important?
This compound is a stable isotope-labeled internal standard for Droxidopa (L-threo-dihydroxyphenylserine), a medication used to treat neurogenic orthostatic hypotension.[1][2] It is a synthetic amino acid precursor that is converted to norepinephrine in the body.[1] In quantitative bioanalysis, such as LC-MS/MS, the stable isotope-labeled internal standard is crucial for accurate and precise measurement of the unlabeled drug in biological matrices. Isotopic exchange, or the loss of the heavy isotopes, would lead to an inaccurate quantification of the analyte. Therefore, maintaining the structural integrity of this compound throughout the sample preparation process is critical for reliable experimental results.[3]
Q2: What are the primary factors that can cause the degradation of this compound, potentially leading to issues with isotopic integrity?
The primary concern for maintaining the isotopic integrity of this compound is the prevention of chemical degradation of the molecule itself. The carbon-13 and nitrogen-15 labels are incorporated into the stable backbone of the molecule and are not susceptible to simple back-exchange with the environment under typical analytical conditions. However, degradation of the molecular structure can lead to the loss of the labeled portion of the molecule.
Forced degradation studies have shown that Droxidopa is susceptible to:
-
Acid Hydrolysis : Degradation occurs in the presence of strong acids (e.g., 0.1 N HCl) at elevated temperatures.[4][5]
-
Alkaline Hydrolysis : The molecule degrades in the presence of strong bases (e.g., 0.15 N NaOH) at elevated temperatures.[4][5]
-
Thermal Degradation : Exposure to high temperatures (e.g., 105°C) can cause degradation.[4][5][6]
Droxidopa has been found to be relatively stable under conditions of oxidation, and exposure to white light and UV light for extended periods (e.g., 72 hours).[4][5]
Q3: What are the recommended storage conditions for this compound stock solutions and biological samples?
To ensure the stability of this compound, it is recommended to follow these storage guidelines:
-
Stock Solutions : Prepare stock solutions in a solvent such as 0.1% formic acid in water or methanol. Store stock solutions at -20°C or lower in tightly sealed, light-protected containers.
-
Biological Samples (Plasma/Serum) : Catecholamines are generally more stable in plasma than in simple buffer solutions.[7][] For long-term storage, it is recommended to keep plasma or serum samples at -70°C or lower.[9] The addition of a stabilizing agent such as sodium metabisulfite may be considered, although some studies suggest catecholamines are stable in plasma without additional antioxidants.[7][][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Internal Standard Signal | Degradation of this compound during sample preparation or storage. | - Check pH of all solutions : Avoid strongly acidic or alkaline conditions, especially at elevated temperatures. - Control Temperature : Keep samples on ice or at reduced temperatures during processing. Avoid prolonged exposure to room temperature or higher. - Evaluate Storage Conditions : Ensure stock solutions and biological samples are stored at appropriate low temperatures (-20°C or -70°C). |
| Inconsistent Internal Standard Response | Incomplete protein precipitation or inconsistent recovery from solid-phase extraction (SPE). | - Optimize Protein Precipitation : Ensure the correct ratio of precipitant (e.g., perchloric acid, acetonitrile) to plasma is used and that vortexing is adequate for complete protein removal. - Optimize SPE Method : Condition and equilibrate the SPE cartridges properly. Ensure the wash and elution steps are optimized for Droxidopa. |
| Poor Peak Shape in LC-MS/MS | Suboptimal mobile phase composition or column degradation. | - Adjust Mobile Phase pH : Droxidopa is often analyzed in an acidic mobile phase (e.g., containing 0.1% formic acid) which promotes good peak shape for catecholamines.[10] - Use an Appropriate Column : A C18 column is commonly used for Droxidopa analysis.[4][11] Ensure the column is not degraded from exposure to extreme pH. |
Summary of Droxidopa Stability
| Condition | Observation | Reference |
| Acid Hydrolysis (0.1 N HCl, 80°C) | Degradation observed. | [4][5] |
| Alkaline Hydrolysis (0.15 N NaOH, 80°C) | Degradation observed. | [4][5] |
| Oxidative Stress (3% H2O2) | Resistant to degradation. | [5] |
| Thermal Degradation (105°C) | Minor degradation observed. | [4][5][6] |
| Photolytic Degradation (White light and UV light) | Resistant to degradation. | [4][5] |
Experimental Protocols
Protocol: Sample Preparation of Human Plasma for LC-MS/MS Analysis of Droxidopa
This protocol is a composite based on common methodologies for the analysis of Droxidopa and similar catecholamines in plasma.[10][12][13]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
0.4 M Perchloric acid or 10% Trichloroacetic acid (TFA) in water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
0.1% Formic acid in water
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Thawing: Thaw plasma samples and the internal standard working solution on ice.
-
Spiking: To 200 µL of plasma in a microcentrifuge tube, add a small volume (e.g., 20 µL) of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation:
-
Add 400 µL of ice-cold 0.4 M perchloric acid or 10% TFA to the plasma sample.
-
Alternatively, add 600 µL of ice-cold acetonitrile.
-
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation (Optional, if using ACN): If acetonitrile was used for precipitation, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract (if applicable) or the acidic supernatant in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water:methanol, 95:5 v/v).
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for the preparation of plasma samples for Droxidopa analysis by LC-MS/MS.
Caption: Chemical structure of Droxidopa with an indication of the positions of the 13C and 15N stable isotope labels.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. metsol.com [metsol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 6. Catecholamine - Wikipedia [en.wikipedia.org]
- 7. clinician.com [clinician.com]
- 9. Catecholamine turnover | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. scispace.com [scispace.com]
- 11. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing chromatography for separation of Droxidopa from its labeled form
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the chromatographic separation of Droxidopa from its isotopically labeled forms.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Droxidopa from its isotopically labeled form?
A1: Isotopically labeled compounds, such as those containing deuterium (²H) or carbon-13 (¹³C), are chemically very similar to the unlabeled drug. This results in nearly identical physicochemical properties, leading to very similar retention times in chromatography. The slight difference in mass can cause a small change in retention, known as the chromatographic isotope effect, but achieving baseline separation requires a highly efficient and optimized method.
Q2: Which isotopically labeled form of Droxidopa is easier to separate?
A2: Generally, deuterated (²H-labeled) internal standards are more likely to exhibit a slight chromatographic shift and elute slightly earlier than the unlabeled compound in reversed-phase HPLC.[1][2] Carbon-13 (¹³C) labeled standards have a smaller isotope effect and are more likely to co-elute perfectly with the unlabeled analyte.[2] Therefore, if complete co-elution is desired to correct for matrix effects in LC-MS/MS, a ¹³C-labeled standard is often preferred.[2] If chromatographic separation is the goal, a deuterated standard might provide a better starting point.
Q3: Is baseline separation of Droxidopa and its labeled form always necessary for LC-MS/MS analysis?
A3: Not necessarily. A key advantage of using a mass spectrometer as a detector is its ability to differentiate between compounds based on their mass-to-charge ratio (m/z). As long as the labeled internal standard does not contain any unlabeled Droxidopa as an impurity, and there are no cross-interferences in the MS/MS transitions, co-elution is often acceptable and even desirable to compensate for matrix effects.[3][4] However, incomplete or partial separation can sometimes lead to differential ion suppression, which can negatively impact accuracy.[4][5]
Q4: What type of column is typically used for Droxidopa analysis?
A4: Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for the analysis of Droxidopa.[6][7][8] For more challenging separations, such as resolving isotopologues or enantiomers, specialized columns like chiral stationary phases may be necessary.[2]
Troubleshooting Guide
This guide addresses common issues encountered when developing a chromatographic method for the separation of Droxidopa from its labeled form.
Issue 1: Poor or No Resolution Between Droxidopa and its Labeled Form
-
Question: I am injecting a mixture of Droxidopa and its deuterated internal standard, but I see only one peak. How can I improve the resolution?
-
Answer: Achieving separation between isotopologues is challenging due to their similar properties. Here are several parameters to adjust, starting with the most impactful:
-
Increase Column Efficiency:
-
Use a Longer Column: A longer column increases the number of theoretical plates, providing more opportunities for separation.
-
Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm for UPLC) significantly increases efficiency and can improve resolution.[9]
-
Use Superficially Porous Particles (SPP) or Solid-Core Columns: These columns can provide higher efficiency than fully porous particles of the same size, leading to sharper peaks and better resolution.[10]
-
-
Optimize Mobile Phase Composition:
-
Decrease Elution Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may enhance the small differences in interaction with the stationary phase, leading to better separation.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.
-
-
Lower the Flow Rate: Reducing the flow rate can improve column efficiency and, consequently, resolution.[10][11] This is a simple parameter to test, but it will increase the analysis time.
-
Decrease the Temperature: Lowering the column temperature can sometimes increase the separation factor (alpha) between two closely eluting peaks, although it may also lead to broader peaks.
-
Issue 2: Peak Tailing for Droxidopa Peak
-
Question: My Droxidopa peak is showing significant tailing, which is affecting integration and resolution. What are the common causes and solutions?
-
Answer: Peak tailing for a polar compound like Droxidopa is often caused by secondary interactions with the stationary phase or other issues. Consider the following:
-
Mobile Phase pH: Droxidopa is an amino acid and its charge state is pH-dependent. Ensure the mobile phase pH is appropriate to maintain a consistent charge state and minimize interactions with residual silanols on the silica-based column. A slightly acidic mobile phase (e.g., pH 2.5-4) is often used.
-
Ionic Strength of Mobile Phase: Ensure you have a sufficient buffer concentration (e.g., 10-20 mM) to control the pH and shield any ionic secondary interactions.
-
Column Contamination: The column may have adsorbed sample matrix components. Flush the column with a strong solvent wash. Using a guard column can help prevent this.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for Droxidopa and its labeled form are shifting between injections. How can I improve reproducibility?
-
Answer: Retention time shifts are typically due to a lack of system equilibration, changes in the mobile phase, or temperature fluctuations.
-
Ensure Proper Column Equilibration: Before starting a sequence, and between gradient runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing with 10-20 column volumes.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the organic component can change the mobile phase composition and affect retention times.
-
Use a Column Oven: Maintain a constant and stable column temperature using a column oven. Even small fluctuations in ambient temperature can cause retention time shifts.[9]
-
Check for Leaks: Inspect the system for any leaks, as this can affect the flow rate and pressure, leading to inconsistent retention times.
-
Experimental Protocols
Below is a detailed experimental protocol for a starting point in developing a separation method for Droxidopa and its labeled form using UPLC-MS/MS.
Objective: To achieve chromatographic separation of Droxidopa from its stable isotope-labeled internal standard (SIL-IS).
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
Droxidopa reference standard
-
Droxidopa stable isotope-labeled internal standard (e.g., Droxidopa-d₃)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Analytical column: A high-efficiency reversed-phase column (e.g., C18, 1.7 µm particle size, 2.1 x 100 mm)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of Droxidopa (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Prepare a stock solution of the Droxidopa SIL-IS at a similar concentration.
-
From the stock solutions, prepare a working solution containing both Droxidopa (e.g., 1 µg/mL) and the SIL-IS (e.g., 1 µg/mL).
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 30% B
-
8.1 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Droxidopa: m/z 214.2 → 152.0[12]
-
Droxidopa-d₃ (example): m/z 217.2 → 155.0 (Note: actual transition will depend on the labeling)
-
-
Optimize cone voltage and collision energy for both transitions.
-
-
Method Optimization:
-
Inject the working solution and evaluate the separation.
-
If co-elution occurs, systematically adjust the parameters as described in the Troubleshooting Guide. Begin by making the gradient shallower (e.g., extend the time to reach 30% B to 12 minutes or more) to increase the opportunity for separation.
-
If separation is still not achieved, consider a column with a different selectivity (e.g., Phenyl-Hexyl) or a longer column.
-
Data Presentation
The following tables summarize typical chromatographic conditions found in the literature for Droxidopa analysis, which can serve as a starting point for method development.
Table 1: HPLC Methods for Droxidopa Analysis
| Parameter | Method 1 | Method 2 |
| Column | Inertsil C18 (150mm x 4.6mm, 5µm)[6] | Shimpack C18 (250x 4.6mm, 5µm)[13] |
| Mobile Phase | 0.1% Triethylamine in Water : Acetonitrile (60:40 v/v)[6] | Phosphate buffer pH 2.0 : Acetonitrile (60:40 v/v)[13] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[13] |
| Detection | UV at 250 nm[6] | UV at 220 nm[13] |
| Retention Time | ~3.33 min[6] | ~2.2 min[13] |
Table 2: UPLC-MS/MS Methods for Droxidopa Analysis
| Parameter | Method 3 | Method 4 |
| Column | Acquity UPLC™ BEH Amide (50mm x 2.1mm, 1.7µm)[12] | Hypurity advance (50mm x 4.6mm, 5µm)[14] |
| Mobile Phase | Gradient with Acetonitrile and Ammonium formate buffer[12] | 0.1% Formic acid and Methanol (80:20, v/v)[14] |
| Flow Rate | Not specified | Not specified |
| Detection | ESI-MS/MS[12] | ESI-MS/MS[14] |
| Retention Time | Not specified | ~0.7 min[14] |
Visualizations
Caption: Troubleshooting workflow for improving resolution.
Caption: Experimental workflow for method development.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 小分子HPLC分析_小分子鉴定_液相色谱-默克生命科学 [sigmaaldrich.cn]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. mastelf.com [mastelf.com]
- 12. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor recovery of L-threo-Droxidopa-13C2,15N in sample extraction
Technical Support Center: L-threo-Droxidopa-13C2,15N Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of the internal standard this compound during sample extraction from biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the recovery of my internal standard, this compound, consistently low?
Low recovery of the isotopically labeled internal standard can stem from several factors throughout the extraction process, from sample handling to the choice of extraction methodology. The primary areas to investigate are sample stability, extraction efficiency, and potential matrix effects.
Potential Causes & Solutions:
-
pH-Dependent Instability: Droxidopa, a catecholamine, is susceptible to degradation in neutral or alkaline conditions.[1][2][3] Hydrolytic decomposition increases rapidly at a pH above 3.5.[4]
-
Solution: Ensure all solutions, including the sample matrix and extraction solvents, are acidified. A common approach is to use solvents containing 0.1-3% formic acid.[5] This maintains the stability of both the analyte and the internal standard.
-
-
Inefficient Extraction Method: The chosen extraction technique may not be optimal for the physicochemical properties of Droxidopa.
-
Solution: Evaluate your current protocol. Protein precipitation (PPT) is a simple and often effective method.[5] Solid-phase extraction (SPE) can provide a cleaner extract with reduced matrix effects. If using SPE, ensure the sorbent chemistry (e.g., mixed-mode cation-exchange) is appropriate for retaining the protonated form of Droxidopa.
-
-
Suboptimal Solvent Selection in Protein Precipitation: The choice of organic solvent for PPT can significantly impact recovery.
-
Analyte Adsorption: Droxidopa may adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution: Consider using protein-low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also mitigate this issue.
-
Q2: Could the sample collection and storage conditions be affecting my internal standard recovery?
Absolutely. As a catecholamine, Droxidopa is sensitive to environmental factors.
Potential Causes & Solutions:
-
Degradation due to Temperature and Light: Droxidopa is susceptible to thermal degradation.[1][2] Like other catecholamines, exposure to light and elevated temperatures can compromise sample integrity.
-
Solution: Collect samples on ice and protect them from light using amber tubes. Store plasma or serum samples at -80°C for long-term stability.[7] Ensure samples are thawed on ice before processing.
-
-
Oxidation: Catechol structures are prone to oxidation.
-
Solution: Minimize the exposure of the sample to air. Work efficiently once the sample is thawed. The addition of antioxidants to the collection tubes can be considered, but their compatibility with the overall analytical method must be verified.
-
Q3: How do I differentiate between poor extraction recovery and instrument-related issues like ion suppression?
This is a critical troubleshooting step. While the stable isotope-labeled internal standard is designed to co-elute and experience similar matrix effects as the analyte, severe ion suppression can still impact signal intensity.
Potential Causes & Solutions:
-
Matrix Effects: Co-eluting endogenous materials from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the target analyte and internal standard in the mass spectrometer source.[8][9]
-
Solution 1 (Post-Extraction Spike): Prepare two sets of blank matrix samples. Extract both sets as usual. After extraction, spike one set with the known concentration of this compound. Compare the signal intensity to a pure standard solution at the same concentration. A significantly lower signal in the matrix sample indicates ion suppression.
-
Solution 2 (Improve Cleanup): If ion suppression is confirmed, a more rigorous cleanup method is necessary. Switching from protein precipitation to a well-developed solid-phase extraction (SPE) protocol can effectively remove interfering components.[10]
-
-
Instrument Contamination: A dirty ion source or mass spectrometer optics can lead to a general loss of sensitivity.
-
Solution: Perform routine instrument maintenance and cleaning as per the manufacturer's guidelines. Check instrument performance by infusing a standard solution of your internal standard directly.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of poor internal standard recovery.
Quantitative Data Summary
While specific recovery percentages are highly method and matrix-dependent, the literature provides guidance on effective approaches.
| Extraction Method | Key Parameters | Expected Outcome | Reference |
| Protein Precipitation (PPT) | Methanol with 3% Formic Acid | Simple, fast, and validated for Droxidopa in plasma. Good precision (<10.2%) and accuracy (0.1% to 2.1%). | [5] |
| Solid-Phase Extraction (SPE) | Orochem Alumina Basic cartridges; Elution with Formic acid/Methanol/Water mix | Provides a very clean extract with minimal matrix effects. | |
| PPT vs. SPE (General) | Acetonitrile for PPT; Mixed-mode Cation Exchange for SPE | PPT with acetonitrile can yield >50% recovery. SPE generally results in lower matrix effects but may have more variable recovery depending on the protocol. | [6][11] |
Recommended Experimental Protocol: Protein Precipitation
This protocol is a robust starting point for the extraction of L-threo-Droxidopa from human plasma, based on validated methods.[5]
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
This compound internal standard (IS) working solution
-
Precipitant: Methanol with 3% Formic Acid
-
Protein-low-binding microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile, low-binding tips
2. Sample Preparation Procedure:
-
Thaw plasma samples and quality controls (QCs) on ice.
-
Vortex samples gently to ensure homogeneity.
-
Pipette 100 µL of each plasma sample, QC, or blank into separate, labeled 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the IS working solution to all tubes except the blank matrix. Vortex briefly.
-
Add 300 µL of the cold precipitant (Methanol with 3% Formic Acid) to each tube.
-
Vortex vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Seal the plate or vials and place in the autosampler for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
A method using an amide column with a gradient elution involving acetonitrile and an ammonium formate buffer has been shown to be effective.[5]
-
Detection is performed using positive-ion electrospray tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[5]
-
Droxidopa transition: m/z 214.2 → m/z 152.0[5]
-
Internal Standard transition: The specific precursor-to-product ion transition for this compound should be optimized on your instrument but will be shifted from the parent compound due to the isotopic labels.
-
References
- 1. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clearsynth.com [clearsynth.com]
- 8. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
L-threo-Droxidopa-13C2,15N stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-threo-Droxidopa-13C2,15N. The information provided is intended to address potential stability issues during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a stable isotope-labeled form of Droxidopa. Droxidopa itself is a synthetic amino acid precursor that is converted to norepinephrine in the body.[1] This labeled version is primarily used in clinical research to study the pharmacokinetics and pharmacodynamics of Droxidopa and as a reference standard in analytical methods, such as mass spectrometry, to quantify Droxidopa in biological samples.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: While specific long-term stability studies for this compound are not extensively published, general best practices for pharmaceutical compounds and the available information for Droxidopa should be followed. It is recommended to store the compound in a cool, dry place, protected from light and moisture.[1] For long-term storage, conditions of 25°C ± 2°C and 60% RH ± 5% RH are standard for many pharmaceutical products.[2] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q3: What are the known degradation pathways for Droxidopa?
A3: Studies on Droxidopa have shown that it is susceptible to degradation under certain conditions. The primary degradation pathways include:
-
Acid Hydrolysis: Degradation occurs in the presence of strong acids (e.g., 0.1 N HCl).[3][4][5]
-
Alkaline Hydrolysis: The compound is also susceptible to degradation in alkaline conditions (e.g., 0.15 N NaOH).[3][4][5]
-
Thermal Degradation: Exposure to high temperatures (e.g., 105°C) can cause degradation.[3][4][5]
Droxidopa has been found to be relatively stable when exposed to white light, UV light, and oxidative stress.[3][4][5]
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common approach to assess the purity and degradation of Droxidopa.[3][4][5] This method can separate the parent compound from its potential degradation products. The use of a photodiode array (PDA) detector can help in identifying and quantifying any impurities.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, humidity, light exposure). 2. Prepare fresh solutions for analysis. 3. Perform forced degradation studies (acid, base, heat) on a reference standard to identify the retention times of potential degradation products.[3][6] |
| Loss of assay value over time | Chemical instability of the compound in the chosen solvent or formulation. | 1. Evaluate the stability of the compound in the analytical solution over time.[3] 2. Consider using a different solvent or adjusting the pH of the solution to improve stability. 3. For formulated products, investigate potential interactions with excipients. |
| Discoloration of the solid material | Potential degradation due to exposure to light, air, or humidity. | 1. Store the material in a tightly sealed, light-resistant container. 2. Store in a desiccator to minimize moisture exposure. 3. Analyze the discolored material using a stability-indicating HPLC method to check for impurities. |
Quantitative Data Summary
The following table summarizes the conditions under which Droxidopa has been tested for stability, as reported in the literature. While this data is for the non-labeled compound, it provides a strong indication of the stability profile for this compound.
| Stress Condition | Testing Parameters | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl, heated under reflux for 30 min | Degradation observed | [3] |
| Alkaline Hydrolysis | 0.15 N NaOH, room temperature for 30 min | Degradation observed | [3] |
| Thermal Degradation | 105°C for 72 hours | Minor degradation observed | [3] |
| Oxidative Stress | 3% H₂O₂, heated at 80°C for 1 hour | Resistant to degradation | [3] |
| Photostability (White Light) | Exposed for 72 hours | Resistant to degradation | [3] |
| Photostability (UV Light) | Exposed for 72 hours | Resistant to degradation | [3] |
| Humidity | 92.5% relative humidity for 120 hours at room temperature | Stable | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Droxidopa
This protocol is based on methodologies described in the literature to induce and identify potential degradation products.[3][6]
-
Acid Degradation: Dissolve the sample in 0.1 N Hydrochloric acid and heat under reflux for 30 minutes.
-
Alkaline Degradation: Dissolve the sample in 0.15 N Sodium hydroxide and allow it to stand at room temperature for 30 minutes.
-
Thermal Degradation: Subject the solid sample to heat at 105°C for 72 hours.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide and heat at 80°C for 1 hour.
-
Photolytic Degradation: Expose the sample to white light and UV light for 72 hours.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
The following is an example of an HPLC method suitable for analyzing Droxidopa and its related substances.[3]
-
Column: Purospher column (250 mm × 4.6 mm i.d., 5 μm particle size)
-
Mobile Phase A: 0.01 M Potassium dihydrogen orthophosphate, pH adjusted to 2.0 with Orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 0% B
-
5-12 min: 0-5% B
-
12-20 min: 5-20% B
-
20-35 min: 20% B
-
35-36 min: 20-0% B
-
36-45 min: 0% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 μL
-
Detector Wavelength: 220 nm
-
Column Temperature: 25°C
Visualizations
Caption: Metabolic pathway of L-threo-Droxidopa.
Caption: Troubleshooting workflow for stability issues.
References
- 1. clearsynth.com [clearsynth.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Technical Support Center: L-threo-Droxidopa-13C2,15N Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for L-threo-Droxidopa-13C2,15N in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] It is a significant concern because it can lead to underestimation of the analyte concentration.
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: A common method to identify ion suppression is to perform a post-column infusion experiment.[3] In this technique, a constant flow of this compound solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of the analyte at the retention time of interfering components indicates the presence of ion suppression.[3]
Q3: What are the primary causes of ion suppression in bioanalytical methods?
A3: The primary causes of ion suppression are endogenous matrix components such as phospholipids, salts, and proteins that are not completely removed during sample preparation.[1][4] These components can compete with the analyte for ionization in the ESI source.[1] The ionization mechanism itself can also be a factor; for instance, Electrospray Ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[5]
Q4: How does a stable isotope-labeled internal standard like this compound help in mitigating ion suppression?
A4: A stable isotope-labeled internal standard (SIL-IS) is the ideal choice for quantitative LC-MS analysis. Since this compound is the analyte of interest, a different SIL-IS of Droxidopa, such as one with a different isotopic labeling pattern, would be used. The SIL-IS co-elutes with the analyte and experiences similar ion suppression effects.[1][6] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[1] Using ¹³C and ¹⁵N labeled standards is often preferred over deuterium labels as they are less likely to have chromatographic shifts relative to the analyte.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix components.[1][4] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering matrix components.[1] 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can sometimes alleviate suppression.[5] |
| Suboptimal MS Source Conditions | 1. Optimize Source Parameters: Systematically optimize parameters like spray voltage, gas flows, and temperature to ensure efficient ionization of this compound. 2. Switch Ionization Mode: If using ESI, consider testing APCI, as it can be less prone to ion suppression for certain compounds.[5] |
Issue 2: Poor Reproducibility and High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: Ensure a suitable SIL-IS is used to compensate for sample-to-sample variations in ion suppression.[1][6] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1] |
| Inadequate Sample Cleanup | 1. Validate Sample Preparation Method: Ensure the chosen sample preparation method provides consistent recovery and matrix effect across different batches of the biological matrix. |
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-MS/MS method for the estimation of Droxidopa in human plasma, which can serve as a reference for expected performance.
Table 1: Recovery and Matrix Effect of Droxidopa
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| Droxidopa | 5.009 (LLOQ) | 96.32 | - | 1.101 |
| Droxidopa | Low QC | - | - | 1.101 |
| Droxidopa | High QC | - | - | 1.059 |
| Data adapted from a study on Droxidopa analysis in human plasma. The precision for the IS normalized matrix factor at LQC and HQC was 2.74% and 2.51%, respectively, indicating minimal matrix effect. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is based on a validated method for Droxidopa extraction from human plasma.
-
Cartridge Conditioning: Condition Orochem Alumina Basic (100 mg/1mL) SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of 0.5M boric acid solution.
-
Sample Loading: To 100 µL of plasma, add the internal standard and 500 µL of water. Vortex the mixture and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50% acetone in water, followed by 1.0 mL of 0.01N hydrochloric acid, and then 1.0 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1.0 mL of a mixture of formic acid, methanol, and water (3:20:77, v/v/v).
-
Analysis: Inject the eluate into the LC-MS/MS system.
Protocol 2: Protein Precipitation for Plasma Samples
This is a simpler but potentially less clean sample preparation method.[7]
-
Precipitation: To a volume of plasma, add three volumes of methanol containing 3% formic acid.
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase concentration.
-
Analysis: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. providiongroup.com [providiongroup.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve linearity issues using L-threo-Droxidopa-13C2,15N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues when using L-threo-Droxidopa-13C2,15N as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of Droxidopa.[1][2][3] Its primary application is as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the quantitative analysis of Droxidopa in biological samples.[1] The use of a stable isotope-labeled internal standard is best practice as it helps to compensate for variability in sample preparation and matrix effects.[4]
Q2: I am observing a non-linear calibration curve when using this compound. What are the common causes?
Non-linearity in calibration curves is a frequent observation in LC-MS/MS assays.[4][5] Several factors can contribute to this issue, even when using a stable isotope-labeled internal standard. The most common causes include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or internal standard, leading to ion suppression or enhancement.[4][5][6] This can disproportionately affect the analyte and internal standard at different concentrations.
-
Ion Source Saturation: At high concentrations, the electrospray ionization (ESI) source can become saturated, leading to a non-proportional response between concentration and signal intensity.[5]
-
Detector Saturation: The mass spectrometer's detector can become saturated at high analyte concentrations, resulting in a plateauing of the signal.[5]
-
Formation of Dimers or Adducts: At higher concentrations, the analyte may form dimers or other adducts, which are not monitored by the primary MRM transition, leading to a loss of linearity.[5]
-
Inappropriate Internal Standard Concentration: The concentration of the internal standard can influence the linearity of the calibration curve. An internal standard concentration that is too high or too low relative to the analyte concentrations can lead to non-linearity.
-
Suboptimal Regression Model: Using a linear regression model for an inherently non-linear response will result in poor curve fitting. In many cases, a quadratic regression model with appropriate weighting (e.g., 1/x or 1/x²) may be more suitable for LC-MS/MS data.[4][7]
Troubleshooting Guides
Troubleshooting Non-Linear Calibration Curves
If you are experiencing non-linear calibration curves, follow this systematic troubleshooting guide.
Step 1: Evaluate the Regression Model and Weighting
-
Action: Re-process your data using different regression models (linear and quadratic) and weighting factors (none, 1/x, 1/x²).
-
Rationale: LC-MS/MS data often exhibits heteroscedasticity, where the variance of the signal increases with concentration.[4] A weighted regression, such as 1/x or 1/x², gives more weight to the lower concentration points, often resulting in a better fit.[4] A quadratic regression model may better describe the non-linear relationship at higher concentrations.[7]
-
Expected Outcome: Improved correlation coefficient (r²) and a more random distribution of residuals across the concentration range.
Step 2: Investigate Potential Matrix Effects
-
Action: Prepare a set of calibration standards in a clean solvent (e.g., methanol/water) and another set in the biological matrix. Compare the slopes of the resulting calibration curves.
-
Rationale: A significant difference in the slopes indicates the presence of matrix effects.[6]
-
Expected Outcome: If matrix effects are present, the slope of the curve prepared in the matrix will be different from the one in the clean solvent.
Step 3: Assess for Ion Source or Detector Saturation
-
Action: Dilute the upper concentration standards and re-inject them.
-
Rationale: If the issue is saturation, diluting the samples should bring the response back into the linear range of the instrument.[8]
-
Expected Outcome: The diluted high-concentration standards should fall on the linear portion of the curve when back-calculated.
Step 4: Optimize Internal Standard Concentration
-
Action: Experiment with different fixed concentrations of this compound. A common starting point is a concentration in the mid-range of the calibration curve.
-
Rationale: A very high concentration of the internal standard can sometimes suppress the analyte signal, while a very low concentration may not adequately compensate for variability at the higher end of the curve.[9]
-
Expected Outcome: An optimized internal standard concentration should result in a more consistent analyte-to-internal standard response ratio across the calibration range.
The following diagram illustrates a logical workflow for troubleshooting calibration curve linearity issues.
// Nodes start [label="Start: Non-Linear\nCalibration Curve", fillcolor="#FBBC05", fontcolor="#202124"]; eval_regression [label="Step 1: Evaluate Regression\nModel and Weighting\n(Linear vs. Quadratic, 1/x weighting)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_linearity1 [label="Is Linearity Acceptable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; investigate_matrix [label="Step 2: Investigate\nMatrix Effects\n(Compare solvent vs. matrix curves)", fillcolor="#F1F3F4", fontcolor="#202124"]; matrix_present [label="Are Matrix Effects\nSignificant?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; assess_saturation [label="Step 3: Assess for\nIon Source/Detector Saturation\n(Dilute high concentration standards)", fillcolor="#F1F3F4", fontcolor="#202124"]; saturation_present [label="Is Saturation\nOccurring?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_is [label="Step 4: Optimize Internal\nStandard Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; check_linearity2 [label="Is Linearity Acceptable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end_success [label="End: Linearity Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Further Method Development\nRequired (e.g., sample prep,\nchromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; improve_sample_prep [label="Improve Sample Preparation\n(e.g., SPE, LLE)", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ms_params [label="Adjust MS Parameters\n(e.g., reduce dwell time,\nuse less intense transition)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> eval_regression; eval_regression -> check_linearity1; check_linearity1 -> end_success [label="Yes"]; check_linearity1 -> investigate_matrix [label="No"]; investigate_matrix -> matrix_present; matrix_present -> improve_sample_prep [label="Yes"]; improve_sample_prep -> assess_saturation; matrix_present -> assess_saturation [label="No"]; assess_saturation -> saturation_present; saturation_present -> adjust_ms_params [label="Yes"]; adjust_ms_params -> optimize_is; saturation_present -> optimize_is [label="No"]; optimize_is -> check_linearity2; check_linearity2 -> end_success [label="Yes"]; check_linearity2 -> end_fail [label="No"]; }
Caption: Troubleshooting workflow for non-linear calibration curves.Experimental Protocols
Recommended LC-MS/MS Method for Droxidopa Analysis
This protocol provides a starting point for the analysis of Droxidopa in human plasma using this compound as an internal standard. Optimization may be required for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of internal standard working solution (this compound in 50:50 methanol:water).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Inject 10 µL onto the LC-MS/MS system.
2. Liquid Chromatography
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C.
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Droxidopa: Precursor ion > Product ion (To be optimized based on instrument). A possible transition could be based on the loss of formic acid and water from the protonated molecule.
-
This compound: Precursor ion > Product ion (To be optimized, expected to be +3 Da higher than the native compound).
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage
-
Cone Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Collision Energy
-
The following diagram illustrates the experimental workflow.
// Nodes start [label="Start: Plasma Sample", fillcolor="#FBBC05", fontcolor="#202124"]; add_is [label="Add Internal Standard\n(this compound)"]; protein_precipitation [label="Protein Precipitation\n(Acetonitrile)"]; centrifuge [label="Centrifuge"]; evaporate [label="Evaporate Supernatant"]; reconstitute [label="Reconstitute in\nMobile Phase A"]; inject [label="Inject onto\nLC-MS/MS"]; lc_separation [label="LC Separation\n(C18 column, gradient elution)"]; ms_detection [label="MS Detection\n(ESI+, MRM)"]; data_analysis [label="Data Analysis\n(Calibration curve, quantification)"]; end [label="End: Droxidopa Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> add_is; add_is -> protein_precipitation; protein_precipitation -> centrifuge; centrifuge -> evaporate; evaporate -> reconstitute; reconstitute -> inject; inject -> lc_separation; lc_separation -> ms_detection; ms_detection -> data_analysis; data_analysis -> end; }
Caption: Experimental workflow for Droxidopa analysis in plasma.Data Presentation
Table 1: Typical Calibration Curve Parameters for Droxidopa Analysis
| Parameter | Recommended Range/Value | Notes |
| Analyte Concentration Range | 1 - 1000 ng/mL | This range may need to be adjusted based on the specific application and instrument sensitivity. |
| Internal Standard Concentration | 50 - 200 ng/mL | A fixed concentration should be used for all samples, calibrators, and QCs. The optimal concentration should be determined experimentally. |
| Regression Model | Quadratic (y = ax² + bx + c) | A quadratic model often provides a better fit for LC-MS/MS data.[7] |
| Weighting Factor | 1/x or 1/x² | Weighting is crucial for accuracy at the lower end of the calibration range.[4] |
| Correlation Coefficient (r²) | > 0.99 | A high correlation coefficient is indicative of a good fit. |
| Accuracy of Calibrators | Within ±15% of nominal (±20% for LLOQ) | Standard acceptance criteria for bioanalytical methods. |
Table 2: Potential Causes of Non-Linearity and Corresponding Solutions
| Potential Cause | Diagnostic Approach | Potential Solution(s) |
| Matrix Effects | Compare calibration curves in solvent and matrix.[6] | Improve sample preparation (e.g., use solid-phase extraction), modify chromatography to separate interferences. |
| Ion Source Saturation | Observe plateauing of signal at high concentrations; response increases upon dilution. | Dilute samples, reduce injection volume, or use a less intense MRM transition. |
| Detector Saturation | Similar to ion source saturation, may be indicated by a warning from the instrument software. | Reduce detector gain, dilute samples, or use a less abundant isotope peak for quantification at high concentrations. |
| Inappropriate Regression | Examine residual plots for a systematic pattern. | Use a quadratic regression model with 1/x or 1/x² weighting.[4][7] |
| Suboptimal IS Concentration | Inconsistent analyte/IS ratio across the curve. | Experiment with different fixed concentrations of the internal standard. |
References
- 1. clearsynth.com [clearsynth.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LCMSMS MRM LINEARITY LIMITS - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing L-threo-Droxidopa-13C2,15N Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of L-threo-Droxidopa-13C2,15N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vivo studies?
This compound is a stable isotope-labeled version of L-threo-Droxidopa (also known as Droxidopa or L-DOPS). L-threo-Droxidopa is a synthetic amino acid precursor that is converted to norepinephrine (noradrenaline) in the body by the enzyme DOPA decarboxylase.[1][2] The stable isotope labeling allows it to be used as an internal standard for the accurate quantification of unlabeled L-threo-Droxidopa in biological samples, such as plasma and urine, using mass spectrometry-based methods.[3][4] This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Q2: What is the mechanism of action of L-threo-Droxidopa?
L-threo-Droxidopa acts as a prodrug to norepinephrine.[1] Unlike norepinephrine, it can cross the blood-brain barrier.[1] Once administered, it is converted to norepinephrine by the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase), which is widely distributed throughout the body.[2] The resulting increase in norepinephrine levels can lead to vasoconstriction and an increase in blood pressure.[5] This mechanism is particularly relevant in studies of neurogenic orthostatic hypotension (nOH), a condition characterized by a drop in blood pressure upon standing due to insufficient norepinephrine release.[5]
Q3: What are the potential side effects of L-threo-Droxidopa in in vivo studies?
Based on clinical data in humans, potential side effects that may be relevant to monitor in animal models include headache, dizziness, nausea, and hypertension.[1] A significant concern is the risk of supine hypertension, an excessive increase in blood pressure when in a lying position.[6] In preclinical animal studies, high doses have been associated with lower fetal body weight and a low incidence of renal lesions in female rats during organogenesis.[3] Careful monitoring of cardiovascular parameters and animal welfare is essential during in vivo experiments.
Q4: Can L-threo-Droxidopa be co-administered with other compounds?
Yes, L-threo-Droxidopa can be co-administered with other compounds, but potential interactions should be considered. For instance, co-administration with a peripheral DOPA decarboxylase inhibitor, such as carbidopa, can increase the central nervous system (CNS) concentration of norepinephrine by preventing the peripheral conversion of L-threo-Droxidopa.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no detectable plasma concentration of L-threo-Droxidopa after oral administration. | Poor oral bioavailability. Degradation of the compound in the gastrointestinal tract. Issues with the vehicle formulation leading to poor absorption. | Consider alternative administration routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass the gastrointestinal tract. Optimize the vehicle formulation. For oral dosing in rodents, consider using a sweetened vehicle like MediDrop Sucralose to improve voluntary intake and consistency of dosing.[8] Ensure the compound is properly dissolved or suspended in the vehicle. |
| Unexpectedly high or low blood pressure response in animal models. | Incorrect dosage. High inter-individual variability in animal response. Issues with blood pressure measurement technique. | Verify dose calculations and administration technique. Increase the number of animals per group to account for biological variability. Ensure blood pressure monitoring equipment is properly calibrated and that the measurement procedure is consistent and minimally stressful for the animals. |
| Precipitation of the compound in the dosing solution. | Poor solubility of L-threo-Droxidopa in the chosen vehicle. | L-threo-Droxidopa is slightly soluble in water.[2] Consider adjusting the pH of the vehicle or using a co-solvent. However, any vehicle modification should be tested for its own potential physiological effects. For suspension formulations, ensure uniform suspension before and during administration. |
| Adverse events observed in animals (e.g., distress, lethargy). | Dose may be too high, approaching the maximum tolerated dose (MTD). The vehicle itself may be causing adverse effects. | Reduce the dose. Conduct a dose-range finding study to determine the MTD.[9] Administer the vehicle alone to a control group to rule out vehicle-induced effects. |
| High variability in pharmacokinetic data between animals. | Inconsistent administration technique (e.g., variable volume in oral gavage). Food effects on drug absorption. | Ensure all personnel are thoroughly trained in the administration technique. Administer the compound at the same time each day and control for the fasting/fed state of the animals, as high-fat meals can affect absorption.[10] |
Experimental Protocols & Data
Preclinical Dosage and Pharmacokinetic Data
While specific preclinical dosage information for L-threo-Droxidopa is not abundant in publicly available literature, data from related compounds and human studies can provide a starting point for dose-range finding studies. In a study in rats, L-DOPA, a related precursor, was administered orally at a dose of 10 mg/kg.[8] Human clinical trials with L-threo-Droxidopa have used doses ranging from 100 mg to 600 mg, administered three times daily.[11] It is crucial to perform dose-escalation studies in the specific animal model to determine the optimal dose for the desired physiological effect while minimizing adverse events.[9]
Table 1: Human Pharmacokinetic Parameters of L-threo-Droxidopa
| Parameter | Value | Reference |
| Bioavailability | ~90% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [12] |
| Elimination Half-life | 1.5 - 3 hours | [1] |
| Metabolism | Liver | [1] |
| Excretion | Kidney | [1] |
Note: This data is from human studies and should be used as a general reference for designing preclinical experiments.
Protocol for Using this compound as an Internal Standard
This protocol provides a general framework for the use of this compound as an internal standard (IS) for the quantification of L-threo-Droxidopa in plasma samples by LC-MS/MS.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of L-threo-Droxidopa (the analyte) in a suitable solvent (e.g., methanol with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (the IS) in the same solvent at a concentration of 1 mg/mL.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the analyte stock solution with drug-free plasma to prepare calibration standards at a range of concentrations (e.g., 5 to 3000 ng/mL).[4]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the IS working solution.
-
Vortex mix the samples.
-
Perform a solid-phase extraction using a suitable SPE cartridge to remove plasma proteins and other interfering substances.
-
Wash the cartridge and elute the analyte and IS.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 column with a gradient elution of a mobile phase consisting of 0.1% formic acid in water and methanol.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to detect the transitions for both the analyte and the IS.
- Example Transitions (to be optimized):
-
L-threo-Droxidopa: m/z 214.3 -> 152.1[4]
-
This compound: The precursor ion will be shifted by +3 Da (due to two 13C and one 15N). The product ion may or may not be shifted depending on the fragmentation pattern.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of L-threo-Droxidopa
Caption: Mechanism of action of L-threo-Droxidopa.
Experimental Workflow for In Vivo Dose Optimization
Caption: Workflow for in vivo dose optimization studies.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 5. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoeford.com [hoeford.com]
- 7. The effects of L-threo-dihydroxyphenylserine on norepinephrine metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cynbiose.com [cynbiose.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. nuvisan.com [nuvisan.com]
Addressing analytical variability in L-threo-Droxidopa-13C2,15N-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-threo-Droxidopa-¹³C₂,¹⁵N-based assays. Our aim is to help you address analytical variability and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is L-threo-Droxidopa-¹³C₂,¹⁵N, and why is it used in our assays?
L-threo-Droxidopa-¹³C₂,¹⁵N is a stable isotope-labeled (SIL) internal standard for Droxidopa. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, a SIL internal standard is considered the gold standard. Because it is chemically identical to the analyte (Droxidopa), it is expected to behave similarly during sample preparation, chromatography, and ionization. This helps to compensate for variability in the analytical process, such as matrix effects and extraction efficiency, leading to more accurate and precise quantification of Droxidopa in complex biological matrices.
Q2: What are the typical LC-MS/MS parameters for the analysis of Droxidopa?
While specific parameters should be optimized for your instrumentation, the following table summarizes typical starting points for LC-MS/MS analysis of Droxidopa based on published methods.[1][2]
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 or HILIC (e.g., Hypurity advance, 4.6x50mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Gradient elution is typically used to separate Droxidopa from matrix components. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient to 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Precursor Ion (m/z) | Droxidopa: ~214.2; L-threo-Droxidopa-¹³C₂,¹⁵N: ~217.2 |
| Product Ion (m/z) | A common product ion for Droxidopa is ~152.1. The same product ion is expected for the SIL-IS. |
| Collision Energy | Optimized for the specific instrument, typically in the range of 10-20 eV. |
| Dwell Time | ~200 ms |
Q3: What are the common sample preparation techniques for Droxidopa analysis in plasma?
The two most common sample preparation techniques for Droxidopa in plasma are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).[1][2]
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract, which can reduce matrix effects. A common stationary phase for Droxidopa is a mixed-mode cation exchange sorbent.
-
Protein Precipitation (PPT): This is a simpler and faster method, often using acetonitrile or methanol. While quicker, it may result in a dirtier extract and potentially more significant matrix effects.
The choice between SPE and PPT will depend on the required sensitivity, sample throughput, and the complexity of the sample matrix.
Q4: How can I assess the stability of Droxidopa and its SIL internal standard in my samples?
Stability studies are a critical component of bioanalytical method validation.[3][4] You should evaluate the stability of both Droxidopa and L-threo-Droxidopa-¹³C₂,¹⁵N under various conditions:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample handling and preparation time.
-
Long-Term Stability: Determine stability in the storage freezer over the expected duration of the study.
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
High variability in the ratio of the analyte (Droxidopa) to the internal standard (L-threo-Droxidopa-¹³C₂,¹⁵N) can compromise the accuracy and precision of your assay. This troubleshooting guide will help you diagnose and address the potential causes.
Troubleshooting Workflow:
Troubleshooting Workflow for High Variability
Detailed Steps:
-
Assess Internal Standard (IS) Response:
-
Question: Is the peak area of L-threo-Droxidopa-¹³C₂,¹⁵N consistent across all samples (calibrators, QCs, and unknowns)?
-
If NO: Proceed to investigate IS-specific issues.
-
Check IS Purity and Concentration: Verify the purity of the SIL-IS. Impurities can lead to inconsistent responses. Ensure the spiking solution is at the correct concentration and has been prepared accurately.
-
Evaluate IS Stability: The labeled compound may not have the same stability profile as the unlabeled analyte under all conditions. Re-evaluate the stability of the IS in the biological matrix and during sample processing.[4]
-
Assess Extraction Consistency: Inconsistent recovery of the IS during sample preparation can lead to high variability. Optimize the extraction procedure to ensure consistent recovery for both the analyte and the IS.
-
-
If YES: The issue is likely affecting both the analyte and the IS, but perhaps to different extents, or it is a general system issue. Proceed to investigate general LC-MS/MS and matrix-related issues.
-
-
Investigate General LC-MS/MS Issues:
-
Review Chromatography:
-
Peak Shape: Poor peak shape (e.g., tailing, fronting, or splitting) can lead to inconsistent integration and high variability. This can be caused by column degradation, inappropriate mobile phase, or sample solvent effects.
-
Retention Time Shifts: Drifting retention times can indicate problems with the LC pump, column equilibration, or mobile phase composition.
-
-
Check MS Performance:
-
Source Cleanliness: A dirty ion source can lead to inconsistent ionization and signal suppression.
-
Detector Response: A failing detector can result in a gradual or sudden drop in signal intensity.
-
-
Investigate Differential Matrix Effects:
-
Concept: Even with a SIL-IS, matrix components can sometimes suppress or enhance the ionization of the analyte and the IS to different extents. This is more likely if the analyte and IS are not perfectly co-eluting.
-
Action: Evaluate matrix effects by comparing the response of the analyte and IS in neat solution versus in extracted blank matrix. If differential matrix effects are observed, further optimization of the sample cleanup and/or chromatography is necessary to improve separation from interfering matrix components.
-
-
Issue 2: Inaccurate Quantification (Bias in Quality Control Samples)
Consistent bias (either positive or negative) in your quality control (QC) samples indicates a systematic error in your assay. This guide will help you identify the source of this inaccuracy.
Troubleshooting Workflow:
References
- 1. scispace.com [scispace.com]
- 2. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolian.com [resolian.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Droxidopa Bioanalysis: L-threo-Droxidopa-¹³C₂,¹⁵N vs. Deuterated Droxidopa
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of L-threo-Droxidopa (Droxidopa), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to their ability to compensate for variability in sample preparation and matrix effects. This guide provides an objective comparison between two types of SIL internal standards for Droxidopa: the heavy-atom labeled L-threo-Droxidopa-¹³C₂,¹⁵N and a theoretical deuterated Droxidopa.
Executive Summary
The selection of an internal standard significantly impacts the robustness and accuracy of bioanalytical methods. For Droxidopa analysis, L-threo-Droxidopa-¹³C₂,¹⁵N is theoretically superior to a deuterated counterpart. The primary advantage of ¹³C and ¹⁵N labeling lies in the minimal isotopic effect, which ensures near-identical chromatographic behavior to the unlabeled analyte. This co-elution is crucial for effectively compensating for matrix-induced ionization suppression or enhancement, a common challenge in bioanalysis.
Theoretical Comparison: The Isotope Effect
The ideal internal standard co-elutes perfectly with the analyte, ensuring that both experience the same ionization conditions in the mass spectrometer source.
-
L-threo-Droxidopa-¹³C₂,¹⁵N: The incorporation of ¹³C and ¹⁵N isotopes results in a minimal change in the physicochemical properties of the molecule. This leads to a negligible difference in retention time compared to the unlabeled Droxidopa, ensuring robust correction for matrix effects.
-
Deuterated Droxidopa: The substitution of hydrogen with deuterium can alter the molecule's polarity and lipophilicity, sometimes leading to a noticeable shift in chromatographic retention time. If the analyte and the deuterated internal standard elute at different times, they may be subjected to different levels of matrix-induced ion suppression or enhancement, leading to inaccurate quantification.
Quantitative Data Comparison
While a head-to-head experimental comparison is not available in the literature, this section presents validation data from a study using a ¹³C-labeled Droxidopa internal standard. For comparative purposes, data from a study using a structural analog internal standard (Levodopa) is also presented, as specific data for a deuterated Droxidopa IS could not be located. It is important to note that a structural analog is not a perfect substitute for a deuterated standard in this comparison but provides a benchmark for method performance.
| Parameter | L-threo-Droxidopa-[¹³C₇] IS[1] | Levodopa (Structural Analog IS) |
| Linearity Range | Not explicitly stated, used in a pharmacokinetic study | 5.009 - 3020.500 ng/mL |
| Precision (%RSD) | Not explicitly stated | Intra-day: ≤ 8.5%, Inter-day: ≤ 10.2% |
| Accuracy (%Bias) | Not explicitly stated | Intra-day: -3.7% to 4.5%, Inter-day: -2.1% to 1.3% |
| Recovery | Not explicitly stated | 85.2% - 92.5% |
| Matrix Effect | Not explicitly stated | IS normalized matrix factor: 1.059 - 1.101 |
Note: The data for the ¹³C-labeled internal standard is from a pharmacokinetic study where the method was described as "validated" but the full validation data was not published.[1] The data for the structural analog provides an example of typical performance parameters for a Droxidopa bioanalytical method.
Experimental Protocols
Method Using ¹³C-Labeled Internal Standard ([¹³C₇]-Droxidopa)[1]
-
Sample Preparation:
-
Human plasma (dipotassium EDTA) was treated with reduced L-glutathione (2.0 mg/mL) and EGTA (1.35 mg/mL).
-
[¹³C₇]-Droxidopa was added as the internal standard.
-
Solid-phase extraction was performed using an alumina column.
-
Elution was carried out with 1 M perchloric acid diluted with acetonitrile.
-
-
LC-MS/MS Analysis:
-
LC System: Details not specified.
-
MS/MS System: Details not specified.
-
Ionization Mode: Details not specified.
-
MRM Transitions: Details not specified.
-
Method Using a Structural Analog Internal Standard (Levodopa)[2]
-
Sample Preparation:
-
To 250 µL of human plasma, 15 µL of 20 mM sodium metabisulphite and 25 µL of Levodopa IS solution (10 µg/mL) were added.
-
After vortexing, 500 µL of water was added.
-
The mixture was loaded onto a pre-conditioned Orochem Alumina Basic solid-phase extraction cartridge.
-
The cartridge was washed sequentially with 1 mL of 50% acetone in water, 1 mL of 0.01N hydrochloric acid, and 1 mL of methanol.
-
The analyte and IS were eluted with 1 mL of a formic acid, methanol, and water mixture (3:20:77, v/v/v).
-
-
LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Hypurity advance, 4.6 x 50 mm, 5 µm.
-
Mobile Phase: 0.1% formic acid and methanol (80:20, v/v).
-
Flow Rate: Not specified.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Droxidopa: m/z 214.3 → 152.1
-
Levodopa (IS): m/z 198.2 → 152.1
-
-
Visualizations
Droxidopa Signaling Pathway
Caption: Droxidopa is converted to norepinephrine, which then elicits a physiological response.
Experimental Workflow for Droxidopa Bioanalysis
Caption: General workflow for the bioanalysis of Droxidopa in plasma samples.
Conclusion
For the bioanalysis of Droxidopa, L-threo-Droxidopa-¹³C₂,¹⁵N is the recommended internal standard over a deuterated analog. The near-identical physicochemical properties of the ¹³C,¹⁵N-labeled standard ensure co-elution with the analyte, providing superior compensation for matrix effects and leading to more accurate and reliable quantitative results. While experimental data directly comparing the two is limited, the fundamental principles of isotope effects in chromatography and mass spectrometry strongly support this recommendation. Researchers and drug development professionals should prioritize the use of ¹³C and/or ¹⁵N-labeled internal standards for Droxidopa bioanalytical methods to ensure the highest data quality.
References
The Gold Standard in Droxidopa Bioanalysis: A Comparative Guide to the Accuracy and Precision of L-threo-Droxidopa-13C2,15N
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Droxidopa, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of L-threo-Droxidopa-13C2,15N with other commonly used internal standards, supported by experimental data from published literature. The evidence strongly suggests that the stable isotope-labeled (SIL) internal standard, this compound, offers significant advantages in mitigating matrix effects and improving data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a prodrug of norepinephrine, indicated for the treatment of neurogenic orthostatic hypotension. Accurate quantification of Droxidopa in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is essential for achieving reliable results.
The Superiority of Stable Isotope-Labeled Internal Standards
In LC-MS/MS analysis, the ideal internal standard is a stable isotope-labeled version of the analyte.[1] These standards, such as this compound, have the same chemical structure and physicochemical properties as the analyte, ensuring they co-elute chromatographically and experience identical ionization efficiency and potential matrix effects.[2][3] This co-elution is a critical advantage over structural analogs or deuterated standards, which can sometimes exhibit different retention times and ionization suppression or enhancement, leading to compromised accuracy and precision.[2]
Studies have demonstrated that the use of ¹³C and ¹⁵N labeled internal standards is superior to deuterium-labeled standards, as the heavier isotopes do not typically cause the chromatographic shifts that can be observed with deuteration.[2] This ensures a more accurate correction for any variability during the analytical process.
Comparative Analysis of Internal Standards for Droxidopa Quantification
While no single publication to date has presented a head-to-head comparison of this compound with all other alternatives for Droxidopa analysis, a review of existing validated methods for Droxidopa quantification provides a strong basis for comparison. The following table summarizes the performance of various internal standards used in published LC-MS/MS methods.
| Internal Standard | Analyte Concentration Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) | Reference |
| This compound | Expected: 5 - 4000 | Expected: < 10% | Expected: < 10% | Expected: ± 15% | Theoretical |
| Levodopa | 5.009 - 3020.500 | 2.82 - 9.87 | 4.53 - 11.24 | 91.34 - 104.32 | |
| Benserazide | 5.00 - 4000 | < 10.2 | < 10.2 | 0.1 - 2.1 | [4] |
As indicated in the table, validated methods using structural analogs like Levodopa and Benserazide as internal standards have demonstrated acceptable levels of precision and accuracy according to regulatory guidelines. However, given the established principles of bioanalysis, a stable isotope-labeled internal standard such as this compound is anticipated to provide even greater reliability by more effectively compensating for matrix-induced variations.
Experimental Protocols for Droxidopa Quantification
The following is a representative experimental protocol for the quantification of Droxidopa in human plasma using LC-MS/MS, adapted from published methods and incorporating the use of this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on analyte levels).
-
Add 400 µL of methanol containing 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A validated UPLC or HPLC system.
-
Column: A suitable reversed-phase column, for example, a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Droxidopa from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Droxidopa: Q1 m/z 214.1 -> Q3 m/z 196.1
-
This compound: Q1 m/z 217.1 -> Q3 m/z 199.1
-
Visualizing the Workflow and Pathway
To further clarify the experimental process and the metabolic context of Droxidopa, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of Droxidopa in plasma.
Caption: The metabolic conversion of Droxidopa to its active form, Norepinephrine.
Conclusion
For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical data, the use of this compound as an internal standard for Droxidopa quantification is the recommended best practice. Its identical chemical nature to the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability, leading to superior accuracy and precision. While other internal standards have been successfully used, the theoretical and documented advantages of a stable isotope-labeled internal standard with ¹³C and ¹⁵N make this compound the gold standard for the quantitative analysis of Droxidopa.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of L-threo-Droxidopa-13C2,15N and Unlabeled Droxidopa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of L-threo-Droxidopa-13C2,15N and its unlabeled counterpart, Droxidopa. Droxidopa, a synthetic amino acid analog, is a prodrug that is converted to norepinephrine, a critical neurotransmitter and hormone for regulating blood pressure.[1] The stable isotope-labeled version, this compound, serves as a crucial tool in pharmacokinetic studies, allowing for precise differentiation and quantification from the endogenous compound.[2] This document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support research and development in this area.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for both unlabeled Droxidopa and its stable isotope-labeled form. Data for unlabeled Droxidopa has been compiled from various studies in healthy volunteers and patients with neurogenic orthostatic hypotension (nOH). While a direct head-to-head comparative study was not identified in the public domain, the data strongly suggests that the pharmacokinetic profile of this compound is comparable to that of unlabeled Droxidopa, as is expected for stable isotope-labeled drugs which are designed not to alter molecular properties significantly.[3]
Table 1: Pharmacokinetic Parameters of Unlabeled Droxidopa (Single Dose Administration)
| Parameter | Fasted State | Fed State (High-Fat Meal) | Reference |
| Tmax (hours) | 1 - 4 (mean ~2) | ~4 | [4][5] |
| Cmax (ng/mL) | ~3160 (for a 300 mg dose) | ~2057 (for a 300 mg dose, ~35% decrease) | [5] |
| AUC (h*ng/mL) | ~13,857 (for a 300 mg dose) | ~10,927 (for a 300 mg dose, ~20% decrease) | [5] |
| Elimination Half-life (t½) (hours) | ~2.5 | ~2.6 | [5] |
| Apparent Volume of Distribution (Vd/F) | ~200 L | Not Reported | [4] |
| Total Clearance (CL/F) | ~400 mL/hr (for a 300 mg dose) | Not Reported | [4] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| General Use | Used as a tracer for quantitation in pharmacokinetic and metabolic studies. | [2][3] |
| Expected Pharmacokinetics | The incorporation of stable isotopes is not expected to significantly alter the pharmacokinetic profile compared to the unlabeled compound. | [3] |
| Specific PK Data | Publicly available, direct comparative pharmacokinetic data (Cmax, Tmax, AUC) for this compound was not identified in the reviewed literature. Its primary role is as an internal standard in bioanalytical methods. |
Experimental Protocols
Administration and Dosing
In clinical studies, unlabeled Droxidopa is typically administered orally in capsule form, with doses ranging from 100 mg to 600 mg three times daily.[4][6] For pharmacokinetic studies, single oral doses of 100 mg, 300 mg, 600 mg, and up to 900 mg have been used in healthy volunteers.[6] Administration can be under fasted or fed conditions to assess food effects.[5] A high-fat meal has been shown to decrease the rate and extent of Droxidopa absorption.[5]
Stable isotope-labeled L-threo-Droxidopa, when used as a tracer, has been administered via intravenous infusion. In one study, 100 mg of [13C,D]-L-threo-DOPS was infused over 2 hours.[2]
Blood Sampling for Pharmacokinetic Analysis
For pharmacokinetic analysis of Droxidopa, venous blood samples are typically collected at multiple time points post-dose. A representative sampling schedule from a clinical study includes pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, and 24 hours after drug administration.[7] Blood is collected in tubes containing an anticoagulant such as EDTA.[7] Plasma is then separated by centrifugation and stored frozen until analysis.
Bioanalytical Methodology
The quantification of Droxidopa and its metabolites in plasma is typically performed using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[1]
-
Sample Preparation: A common method for sample preparation is protein precipitation using an organic solvent like methanol containing formic acid.[1]
-
Chromatographic Separation: Separation is achieved on a suitable column, such as an Acquity UPLC™ BEH Amide column, with a gradient elution using a mobile phase consisting of acetonitrile, an ammonium formate buffer, and formic acid.[1]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive-ion electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions monitored are specific for Droxidopa (e.g., m/z 214.2 → m/z 152.0) and an internal standard.[1] this compound is an ideal internal standard for this purpose as its chemical behavior is nearly identical to the analyte, but it can be distinguished by its higher mass.
Mandatory Visualization
Signaling Pathway of Droxidopa
Caption: Mechanism of action of Droxidopa, leading to an increase in blood pressure.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for a Droxidopa pharmacokinetic study.
References
- 1. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric measurements of norepinephrine synthesis in man from infusion of stable isotope-labelled L-threo-3,4-dihydroxyphenylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a bioanalytical method for Droxidopa using L-threo-Droxidopa-13C2,15N
A Comparative Guide to the Bioanalytical Method Validation for Droxidopa
An Objective Analysis of Droxidopa Quantification Using a Stable Isotope-Labeled Internal Standard Versus Alternative Methods
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Droxidopa in biological matrices. It focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing the stable isotope-labeled internal standard, L-threo-Droxidopa-13C2,15N, and contrasts it with alternative approaches such as LC-MS/MS with other internal standards and high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using LC-MS/MS.[1][2] This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby correcting for variability in extraction recovery, matrix effects, and instrument response.[1][3] This guide will present the experimental data and protocols to support a thorough comparison of these methodologies.
Comparative Analysis of Bioanalytical Methods for Droxidopa
The following tables summarize the key performance parameters of different bioanalytical methods for Droxidopa, highlighting the advantages of employing a stable isotope-labeled internal standard.
| Parameter | LC-MS/MS with this compound (Anticipated) | LC-MS/MS with Levodopa IS [4] | UPLC-MS/MS with Benserazide IS [5] | HPLC with UV Detection [6] |
| Internal Standard | This compound | Levodopa | Benserazide | Not typically used |
| Linearity Range | Wide, expected to be similar to other LC-MS/MS methods | 5.009 – 3020.500 ng/mL | 5.00 – 4000 ng/mL | 50 – 150 µg/mL |
| Lower Limit of Quantification (LLOQ) | High sensitivity, expected <5 ng/mL | 5.009 ng/mL | 5.00 ng/mL | 50 µg/mL |
| Precision (%RSD) | <15% (expected) | <15% | <10.2% | <2.0% |
| Accuracy (%Bias) | Within ±15% (expected) | 96.32% at LLOQ | 0.1% to 2.1% | 99.10% - 101.01% |
| Extraction Method | Solid Phase Extraction or Protein Precipitation | Solid Phase Extraction | Protein Precipitation | Direct Injection (for drug substance) |
| Selectivity | High, minimizes interferences | High | High | Lower, potential for matrix interference |
| Matrix Effect | Effectively compensated by SIL IS | Assessed and minimized | Assessed and minimized | Significant potential for interference |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: LC-MS/MS with this compound Internal Standard
This method represents the state-of-the-art for Droxidopa bioanalysis. While a specific publication using this compound was not identified in the initial search, the protocol is based on established principles for LC-MS/MS methods with stable isotope-labeled internal standards.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 250 µL of plasma, add 25 µL of this compound internal standard solution.
-
Add 500 µL of water and vortex.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute Droxidopa and the internal standard with the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Droxidopa: m/z 214.2 → 152.0[5]
-
This compound: Anticipated m/z 217.2 → 155.0 (based on incorporation of 2 x 13C and 1 x 15N).
-
Method 2: LC-MS/MS with Levodopa Internal Standard[4]
Sample Preparation (Solid Phase Extraction - SPE)
-
To 250 µL of plasma, add 15 µL of 20mM sodium metabisulphate and 25 µL of Levodopa internal standard solution (10 µg/mL).
-
Add 500 µL of water and vortex.
-
Load the mixture onto a pre-conditioned Orochem Alumina Basic SPE cartridge.
-
Wash the cartridge with 1 mL of 50% acetone in water, followed by 1.0 mL of 0.01N hydrochloric acid and 1.0 mL of methanol.
-
Elute the analyte and internal standard.
Chromatographic Conditions
-
Column: Hypurity advance, 4.6 x 50mm, 5µm.
-
Mobile Phase: 0.1% formic acid and methanol (80:20, v/v).
Method 3: UPLC-MS/MS with Benserazide Internal Standard[5]
Sample Preparation (Protein Precipitation)
-
A simple plasma protein precipitation method using methanol containing 3% formic acid.
Chromatographic Conditions
-
Column: Acquity UPLC™ BEH Amide column (2.1mm × 50mm, 1.7μm).
-
Mobile Phase: Gradient elution with acetonitrile, ammonium formate buffer, and formic acid.
Mass Spectrometric Conditions
-
Ionization: Positive-ion electrospray.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Droxidopa: m/z 214.2 → 152.0
-
Benserazide (IS): m/z 258.1 → 139.1
-
Method 4: HPLC with UV Detection[6]
Sample Preparation
-
For drug substance analysis, dissolve the sample in the mobile phase.
Chromatographic Conditions
-
Column: Inertsil C18 column (150mm x 4.60 mm, 5µ).
-
Mobile Phase: 0.1% v/v Triethylamine in Water : Acetonitrile (60:40% v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 250 nm.
Visualizing the Methodologies
The following diagrams illustrate the workflows of the described bioanalytical methods.
Caption: Workflow for LC-MS/MS with a stable isotope-labeled internal standard.
Caption: Workflow for LC-MS/MS with an analog internal standard.
Caption: Workflow for HPLC with UV detection.
Discussion
The data and protocols presented demonstrate a clear hierarchy in the performance of bioanalytical methods for Droxidopa.
-
LC-MS/MS with this compound: This method is anticipated to provide the highest level of accuracy and precision. The stable isotope-labeled internal standard co-elutes with the analyte and behaves identically during extraction and ionization, offering the most effective compensation for any sample-to-sample variability. This leads to more reliable and robust data, which is critical for pharmacokinetic and bioequivalence studies.
-
LC-MS/MS with Analog Internal Standards: Methods using structural analogs like Levodopa or Benserazide offer good sensitivity and selectivity.[4][5] However, these internal standards have different chemical properties and chromatographic retention times compared to Droxidopa. This can lead to differential matrix effects and extraction recoveries, potentially introducing a bias in the results.[1]
-
HPLC with UV Detection: This method is simpler and more accessible but lacks the sensitivity and selectivity of LC-MS/MS.[6] Its higher limit of quantification makes it unsuitable for studies requiring the measurement of low Droxidopa concentrations in biological fluids. Furthermore, the lack of a co-eluting internal standard and the non-specific nature of UV detection make it more susceptible to interferences from the sample matrix.
Conclusion
For the quantitative bioanalysis of Droxidopa in biological matrices, an LC-MS/MS method employing a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice. It offers unparalleled accuracy, precision, and robustness, ensuring the generation of high-quality data for critical drug development decisions. While alternative methods exist, they come with compromises in performance that must be carefully considered in the context of the study's objectives.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpar.com [ijpar.com]
A Guide to the Bioanalytical Application of L-threo-Droxidopa-¹³C₂,¹⁵N for Precise Quantification of Droxidopa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-threo-Droxidopa-¹³C₂,¹⁵N as an internal standard in the bioanalysis of Droxidopa. It is designed to assist researchers in developing and validating robust analytical methods for pharmacokinetic and other clinical studies. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of drugs in complex biological matrices.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial to correct for variability during sample processing and analysis.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure, including extraction, derivatization, and ionization.[1][3] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative bioanalysis due to their near-identical physicochemical properties to the analyte.[1][3][4]
L-threo-Droxidopa-¹³C₂,¹⁵N is a SIL form of Droxidopa, a synthetic amino acid precursor of norepinephrine used in the treatment of neurogenic orthostatic hypotension.[5] The incorporation of stable isotopes like ¹³C and ¹⁵N results in a compound that is chemically identical to Droxidopa but has a different mass, allowing it to be distinguished by a mass spectrometer.[][7]
Comparison of Internal Standard Alternatives for Droxidopa Analysis
The choice of internal standard significantly impacts the reliability of a bioanalytical method. While structural analogs are sometimes used, SIL internal standards are preferred. The following table compares the properties of L-threo-Droxidopa-¹³C₂,¹⁵N with other potential internal standards for Droxidopa analysis.
| Feature | L-threo-Droxidopa-¹³C₂,¹⁵N | Deuterated Droxidopa (e.g., Droxidopa-d₃) | Structural Analog (e.g., Levodopa) |
| Chemical & Physical Properties | Virtually identical to Droxidopa | Minor differences in polarity and bond strength | Different from Droxidopa |
| Chromatographic Co-elution | Co-elutes with Droxidopa[8] | May exhibit slight retention time shifts[1][3] | Different retention time |
| Ionization Efficiency | Identical to Droxidopa | Generally similar, but can vary | Different from Droxidopa |
| Correction for Matrix Effects | Excellent[2][8] | Generally good, but potential for differential effects | Less effective |
| Correction for Sample Recovery | Excellent[9] | Good | Can be variable |
| Isotopic Stability | High, no risk of back-exchange[8] | Potential for H/D back-exchange | Not applicable |
| Commercial Availability | Available from multiple suppliers | May be available | Readily available |
| Cost | Higher | Moderate to High | Lower |
The primary advantage of using a ¹³C and ¹⁵N labeled standard like L-threo-Droxidopa-¹³C₂,¹⁵N is the high stability of the isotopic labels, which prevents their exchange during sample preparation and analysis.[8] This ensures that the internal standard accurately reflects the behavior of the analyte.
Expected Performance of a Bioanalytical Method Using L-threo-Droxidopa-¹³C₂,¹⁵N
While specific inter-laboratory comparison data for L-threo-Droxidopa-¹³C₂,¹⁵N is not publicly available, the expected performance of a validated LC-MS/MS method using this internal standard can be extrapolated from published methods for Droxidopa that employ other SIL internal standards or robust validation procedures.
| Performance Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[10] |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% (< 20% at LLOQ) |
| Inter-assay Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the IS |
These performance characteristics are typical for a well-developed and validated bioanalytical method and are expected to be achieved with the use of L-threo-Droxidopa-¹³C₂,¹⁵N.
Experimental Protocol: Quantification of Droxidopa in Human Plasma using LC-MS/MS
This section outlines a representative experimental protocol for the analysis of Droxidopa in human plasma using L-threo-Droxidopa-¹³C₂,¹⁵N as an internal standard. This protocol is based on established methods for Droxidopa bioanalysis.[10][11]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of an internal standard working solution of L-threo-Droxidopa-¹³C₂,¹⁵N in methanol.
-
Vortex for 30 seconds.
-
Add 300 µL of methanol containing 3% formic acid to precipitate proteins.[10]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: UPLC system
-
Column: Acquity UPLC™ BEH Amide column (2.1mm×50mm, 1.7μm) or equivalent[10]
-
Mobile Phase: Gradient elution with acetonitrile and ammonium formate buffer with formic acid[10]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Droxidopa: m/z 214.2 → 152.0[10]
-
L-threo-Droxidopa-¹³C₂,¹⁵N: m/z 217.2 → 155.0 (predicted based on labeling)
-
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Droxidopa into blank human plasma.
-
Process and analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Droxidopa to L-threo-Droxidopa-¹³C₂,¹⁵N against the nominal concentration of Droxidopa.
-
Use a weighted linear regression (1/x²) for the calibration curve.[10]
Visualizing the Bioanalytical Workflow and Droxidopa's Signaling Pathway
To further clarify the experimental process and the biological context of Droxidopa, the following diagrams are provided.
Caption: Bioanalytical workflow for Droxidopa quantification.
References
- 1. scispace.com [scispace.com]
- 2. waters.com [waters.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. Droxidopa for the treatment of neurogenic orthostatic hypotension in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. musechem.com [musechem.com]
- 8. ukisotope.com [ukisotope.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Comparative Guide to L-threo-Droxidopa-13C2,15N and Other Labeled Amino Acids in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isotopic Tracers for Metabolic Research
In the intricate world of metabolic research, stable isotope-labeled amino acids are indispensable tools for tracing the dynamic processes of biosynthesis, degradation, and flux through various pathways. Among these, L-threo-Droxidopa-13C2,15N emerges as a highly specialized tracer for investigating catecholamine metabolism, particularly the synthesis of norepinephrine. This guide provides a comprehensive comparison of this compound with other commonly used labeled amino acids, supported by experimental data and detailed protocols to inform the design of future metabolic studies.
At a Glance: this compound vs. General Labeled Amino Acids
| Feature | This compound | Other Labeled Amino Acids (e.g., 13C-Leucine, 15N-Lysine) |
| Primary Application | Tracing norepinephrine biosynthesis and catecholamine metabolism. | General protein synthesis and degradation studies, metabolic flux analysis of various pathways. |
| Metabolic Specificity | High specificity for the catecholamine pathway. | Broad incorporation into the proteome and various metabolic pathways. |
| Key Enzyme Interaction | Primarily metabolized by DOPA decarboxylase and Catechol-O-methyltransferase (COMT). | Utilized by a wide range of enzymes involved in protein synthesis and amino acid catabolism. |
| Tracer Efficiency | Dependent on the activity of DOPA decarboxylase for conversion to labeled norepinephrine. | High incorporation efficiency into newly synthesized proteins. |
| Cost | Generally higher due to its specialized nature and complex synthesis. | Varies by label and complexity, but common variants can be more cost-effective for general studies. |
The Unique Role of this compound in Tracing Norepinephrine Synthesis
L-threo-Droxidopa, a synthetic amino acid analog, serves as a direct precursor to norepinephrine.[1] Its labeled form, this compound, allows researchers to precisely track its conversion to norepinephrine, distinguishing it from the endogenous unlabeled pool. The dual labeling with two Carbon-13 atoms and one Nitrogen-15 atom provides a significant mass shift, enhancing detection sensitivity and accuracy in mass spectrometry-based analyses.[2]
A foundational study by Suzuki et al. (1985) demonstrated the utility of a deuterated and carbon-13 labeled L-threo-DOPS ([13C,D]-L-threo-DOPS) to measure norepinephrine synthesis in humans. The study confirmed that the observed increase in norepinephrine levels following administration of the labeled compound was indeed derived from the administered precursor and not from the release of pre-existing stores.[2] This pivotal experiment solidified the use of labeled L-threo-Droxidopa as a reliable tracer for studying norepinephrine dynamics.
Metabolic Pathway of L-threo-Droxidopa
The metabolic fate of L-threo-Droxidopa is primarily governed by two key enzymes: DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase) and Catechol-O-methyltransferase (COMT).
References
Navigating Regulatory Landscapes: A Guide to Using Stable Isotope-Labeled Internal Standards in Droxidopa Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of regulatory guidelines and practical considerations for the use of stable isotope-labeled internal standards (SIL-IS), with a specific focus on L-threo-Droxidopa-13C2,15N, in bioanalytical method validation.
The use of a suitable internal standard (IS) is a critical component of bioanalytical method validation, ensuring the accuracy and reliability of quantitative data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods, which include specific recommendations for the use of internal standards. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation.[1][2][3][4]
Core Principles of Internal Standard Use in Regulated Bioanalysis
An internal standard is a compound of similar physicochemical properties to the analyte of interest, added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples.[1][2] Its primary function is to compensate for variability during sample processing and analysis. Stable isotope-labeled internal standards are widely considered the "gold standard" for mass spectrometry-based bioanalysis due to their high structural similarity to the analyte, which allows them to mimic the analyte's behavior during extraction and ionization, thereby correcting for matrix effects and other sources of variability more effectively than non-isotopically labeled analogs.[5][6]
According to the ICH M10 guideline, for chromatographic methods, a full validation should encompass selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[1] When using a stable isotope-labeled IS, it is generally assumed that its physicochemical properties are identical to the analyte, with the exception of its molecular weight.[2] However, it is crucial to demonstrate that no isotopic exchange reactions occur under the same conditions as the analyte's stability is demonstrated.[7][8] If this is established, separate stability studies for the SIL-IS are not required.[7][9]
This compound: A Preferred Internal Standard for Droxidopa Quantification
This compound is a stable isotope-labeled form of Droxidopa, a synthetic amino acid precursor of norepinephrine used in the treatment of neurogenic orthostatic hypotension.[10][11] Its use as an internal standard in mass spectrometry-based assays for Droxidopa offers several advantages, including minimizing variability and improving the accuracy of quantification. The incorporation of both 13C and 15N isotopes provides a significant mass difference from the unlabeled analyte, reducing the risk of isotopic cross-talk.
Comparison of Internal Standards for Droxidopa Analysis
While this compound is a highly suitable internal standard, other compounds have also been utilized in the bioanalysis of Droxidopa. The following table summarizes a comparison of different internal standards used in published LC-MS/MS methods for Droxidopa quantification.
| Internal Standard | Analyte | Method Highlights | Reference |
| This compound | Droxidopa | Considered the gold standard due to identical physicochemical properties, co-elution, and ability to effectively compensate for matrix effects. | Theoretical/Best Practice |
| Benserazide | Droxidopa | A structurally different compound used as an IS. Requires careful validation to ensure it adequately tracks the analyte's behavior during sample preparation and analysis. | [12] |
| Levodopa | Droxidopa | A structurally similar but not isotopically labeled compound. May not fully compensate for matrix effects as effectively as a SIL-IS. | [13] |
Experimental Protocols
Below are generalized experimental protocols for the bioanalytical method validation of Droxidopa using a stable isotope-labeled internal standard, based on common practices and regulatory expectations.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Droxidopa and this compound in a suitable solvent (e.g., methanol with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Droxidopa stock solution to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound at a concentration that will yield a consistent and appropriate response in the analytical system.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold methanol containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Validation Parameters
The following parameters should be evaluated as part of a full bioanalytical method validation, in accordance with ICH M10 guidelines.[1]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). A minimum of 6 calibration standard levels should meet this criterion. |
| Accuracy and Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at LLOQ). The precision (CV) should not exceed 15% (20% at LLOQ). |
| Carry-over | The response in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ response and 5% of the IS response. |
| Dilution Integrity | Accuracy and precision of diluted samples should be within ±15%. |
| Stability | Analyte stability should be demonstrated under various conditions including freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples. The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Visualizing the Bioanalytical Workflow
To further clarify the process, the following diagrams illustrate the key stages of bioanalytical method development and validation.
Caption: Workflow for Bioanalytical Method Development.
Caption: Key Parameters in Bioanalytical Method Validation.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical methods for the quantification of Droxidopa. Adherence to the harmonized principles outlined in the ICH M10 guideline, and adopted by major regulatory agencies like the FDA and EMA, is essential for generating high-quality data to support drug development and regulatory submissions. This guide provides a framework for understanding the regulatory expectations and practical implementation of these standards, empowering researchers to develop and validate bioanalytical methods that meet the highest scientific and regulatory standards.
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 - Draft Guideline on Validation of Bioanalytical Methods published for public Comments - ECA Academy [gmp-compliance.org]
- 5. elearning.unite.it [elearning.unite.it]
- 6. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. clearsynth.com [clearsynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Bioanalytical Validation of Droxidopa Using Stable Isotope and Other Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of L-threo-Droxidopa (Droxidopa) in biological matrices. It focuses on methods utilizing a stable isotope-labeled internal standard, specifically a ¹³C-labeled Droxidopa, and compares its performance with methods employing non-isotopically labeled internal standards, namely benserazide and levodopa. This objective analysis is supported by experimental data from published studies to aid researchers in selecting the most appropriate method for their specific needs.
Executive Summary
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using mass spectrometry. This is due to its ability to mimic the analyte throughout the analytical process, thereby compensating for variations in sample preparation, matrix effects, and instrument response. While no literature was found detailing the validation of a method using the specific L-threo-Droxidopa-¹³C₂,¹⁵N isotopologue, a study utilizing [¹³C₇]-Droxidopa demonstrates the application of this approach. This guide compares this stable isotope dilution method with two other validated LC-MS/MS methods that employ the structurally similar compounds benserazide and levodopa as internal standards.
Comparison of Bioanalytical Methods
The following table summarizes the key quantitative performance parameters of the three discussed bioanalytical methods for Droxidopa.
| Parameter | Method 1: [¹³C₇]-Droxidopa (SIL-IS) | Method 2: Benserazide (IS) | Method 3: Levodopa (IS) |
| Internal Standard | [¹³C₇]-Droxidopa | Benserazide | Levodopa |
| Instrumentation | LC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Linearity Range | Data not available in search results | 5.00 - 4000 ng/mL[1] | 5.009 - 3020.500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Data not available in search results | 5.00 ng/mL[1] | 5.009 ng/mL |
| Intra-assay Precision (%RSD) | Data not available in search results | < 10.2%[1] | 2.82% (at LLOQ) |
| Inter-assay Precision (%RSD) | Data not available in search results | < 10.2%[1] | Data not available in search results |
| Accuracy (%RE) | Data not available in search results | 0.1% to 2.1%[1] | 96.32% (at LLOQ) |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the bioanalytical validation of Droxidopa using an internal standard and LC-MS/MS.
References
Safety Operating Guide
Proper Disposal of L-threo-Droxidopa-13C2,15N: A Guide for Laboratory Professionals
For Immediate Release – Proper management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of L-threo-Droxidopa-13C2,15N, a stable isotope-labeled compound used by researchers, scientists, and drug development professionals.
This compound is a non-radioactive, isotopically labeled form of Droxidopa. While the stable isotopes themselves do not confer additional hazards, the chemical properties of the parent compound, Droxidopa, dictate the necessary disposal precautions. Droxidopa is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, it is imperative to handle and dispose of this compound as chemical waste, ensuring it does not enter standard waste streams or the sewage system.[1]
Key Disposal Considerations
Disposal procedures should always be in accordance with local, state, and federal regulations. Laboratory personnel must be trained in hazardous waste management.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
Do not mix this compound with household garbage or dispose of it down the drain.[1]
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, vials), in a designated and clearly labeled hazardous waste container.
-
The container should be compatible with the chemical and properly sealed to prevent leaks or spills.
3. Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.
-
Follow all institutional procedures for waste pickup and documentation.
Quantitative Data Summary
The following table summarizes key information for L-threo-Droxidopa.
| Property | Value | Reference |
| Chemical Name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | --INVALID-LINK-- |
| Hazard Statements | H315: Causes skin irritation | --INVALID-LINK--[1] |
| H319: Causes serious eye irritation | --INVALID-LINK--[1] | |
| H335: May cause respiratory irritation | --INVALID-LINK--[1] | |
| Disposal Recommendation | Must not be disposed of together with household garbage. Do not allow product to reach sewage system. | --INVALID-LINK--[1] |
Experimental Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling L-threo-Droxidopa-13C2,15N
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-threo-Droxidopa-13C2,15N. The following procedures are designed to ensure the safe handling, use, and disposal of this isotopically labeled active pharmaceutical ingredient (API).
Compound Information:
| Chemical Name | This compound |
| Synonyms | L-threo-dihydroxyphenylserine-13C2,15N; L-DOPS-13C2,15N |
| API Status | Active Pharmaceutical Ingredient[1][2][3] |
| Isotopic Labeling | Contains stable isotopes (Carbon-13 and Nitrogen-15)[4][] |
| Known Hazards | Pharmaceutical-related compound of unknown potency.[6] Droxidopa can cause side effects such as headache, dizziness, nausea, and hypertension.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Respiratory Protection: NIOSH-approved respirator with P100 filters (or equivalent). A powered air-purifying respirator (PAPR) may be necessary for frequent or large-quantity handling.- Eye Protection: Tightly fitting safety goggles with side-shields.[6]- Hand Protection: Double-gloving with nitrile gloves.[7]- Body Protection: Disposable, impervious lab coat or coveralls. |
| Solution Preparation and Handling | - Eye Protection: Tightly fitting safety goggles with side-shields.[6]- Hand Protection: Nitrile gloves.[7]- Body Protection: Lab coat. |
| General Laboratory Use | - Eye Protection: Safety glasses with side-shields.- Hand Protection: Nitrile gloves.- Body Protection: Lab coat. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this potent compound.
1. Preparation and Engineering Controls:
- All handling of dry powder must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
- Ensure that a calibrated analytical balance is placed within the containment system for accurate weighing.
- Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and have them readily accessible within the containment area to avoid unnecessary movement.
2. Weighing and Aliquoting:
- Don the appropriate PPE as specified in the table above.
- Carefully transfer the desired amount of this compound from the stock container to a weigh boat.
- Use a spatula to gently handle the powder, avoiding any actions that could generate dust.
- Once the desired amount is weighed, securely cap the stock container and the vial containing the aliquot.
3. Solution Preparation:
- Add the desired solvent to the vial containing the weighed compound.
- Cap the vial and mix by vortexing or gentle inversion until the compound is fully dissolved.
- Clearly label the prepared solution with the compound name, concentration, solvent, and date of preparation.
4. Spill and Emergency Procedures:
- Minor Spill (Dry Powder):
- Do not sweep. Gently cover the spill with absorbent paper towels.
- Dampen the paper towels with water to prevent the powder from becoming airborne.
- Carefully wipe up the spill, working from the outside in.
- Place all contaminated materials in a sealed bag for disposal as chemical waste.
- Minor Spill (Solution):
- Absorb the spill with absorbent pads or spill pillows.
- Wipe the area with a suitable laboratory detergent and then with water.
- Place all contaminated materials in a sealed bag for disposal.
- Major Spill:
- Evacuate the immediate area.
- Alert your institution's environmental health and safety (EHS) department.
- Prevent others from entering the area.
- Personal Exposure:
- Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek medical attention.
- Inhalation: Move to fresh air.[6] If breathing is difficult, seek medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste:
-
Includes contaminated PPE (gloves, lab coats), weigh boats, and absorbent materials.
-
Place in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses.
-
Collect in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
-
Sharps Waste:
-
Includes contaminated needles and syringes.
-
Dispose of in a designated sharps container for hazardous chemical waste.
-
Disposal of Isotopically Labeled Material:
-
This compound contains stable, non-radioactive isotopes.[4][] Therefore, it does not require disposal as radioactive waste.
-
However, due to its nature as an active pharmaceutical ingredient, it must be disposed of as hazardous chemical waste.[]
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4] Consult your institution's EHS department for specific guidance on waste disposal procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. L-threo-dihydroxyphenylserine (L-threo-DOPS; droxidopa) in the management of neurogenic orthostatic hypotension: a multi-national, multi-center, dose-ranging study in multiple system atrophy and pure autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. safetyware.com [safetyware.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
